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Bisphenol Z-d6

Cat. No.: B12418849
M. Wt: 274.4 g/mol
InChI Key: SDDLEVPIDBLVHC-NMFSSPJFSA-N
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Description

Bisphenol Z-d6 is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B12418849 Bisphenol Z-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O2

Molecular Weight

274.4 g/mol

IUPAC Name

4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2/i1D2,2D2,3D2

InChI Key

SDDLEVPIDBLVHC-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H]

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bisphenol Z-d6: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of the industrial chemical Bisphenol Z (BPZ). The focus is on its chemical structure, physicochemical properties, and primary application as an internal standard in analytical chemistry. The biological activities of the parent compound, Bisphenol Z, are also discussed to provide a complete toxicological context.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled form of Bisphenol Z, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to the parent compound, which is crucial for its use in mass spectrometry-based analytical methods.[1][2] Its primary application is as an analytical standard for the quantification of Bisphenol Z in various matrices.[2]

The IUPAC name for this compound is 4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol.[1]

Table 1: Physicochemical Properties of this compound and Bisphenol Z

PropertyThis compound (BPZ-d6)Bisphenol Z (BPZ)
Synonyms 1,1-Bis(4-hydroxyphenyl)cyclohexane-d64,4'-Cyclohexylidenebisphenol, Antigene W
CAS Number 2733972-12-6[2]843-55-0[3][4]
Chemical Formula C₁₈H₁₄D₆O₂[1][2]C₁₈H₂₀O₂[3]
Molecular Weight 274.39 g/mol [2]268.35 g/mol [4]
Appearance -White solid, flakes, or powder[3][4]
Melting Point -188-192 °C[3][4]

Analytical Applications and Experimental Protocols

The primary utility of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] In this role, a known quantity of BPZ-d6 is added to a sample (e.g., urine, plasma, environmental water) at the beginning of the sample preparation process.

Because BPZ-d6 is chemically identical to BPZ, it experiences the same extraction efficiency and matrix effects during sample processing and ionization in the mass spectrometer. However, due to its higher mass, it is distinguishable from the non-labeled BPZ analyte by the detector. By comparing the signal intensity of the analyte (BPZ) to the known concentration of the internal standard (BPZ-d6), precise and accurate quantification can be achieved, correcting for any sample loss during preparation.

Representative Experimental Protocol: Quantification of BPZ in Urine

The following protocol is a representative example based on established methods for bisphenol analysis using online solid-phase extraction coupled with LC-MS/MS.[7]

Objective: To quantify the concentration of Bisphenol Z in human urine samples.

Materials:

  • Urine samples

  • Bisphenol Z analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • β-glucuronidase/arylsulfatase enzyme solution

  • Ammonium acetate buffer

  • LC-MS grade methanol and water

  • Formic acid

  • Online SPE-LC-MS/MS system

Methodology:

  • Sample Preparation & Deconjugation:

    • Aliquot 1 mL of urine into a polypropylene tube.

    • Fortify the sample by adding a precise volume of the this compound internal standard solution to achieve a final concentration of 20 ng/mL.[7]

    • Add 500 µL of ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated bisphenol metabolites.

    • Vortex and incubate the mixture at 37°C for 4 hours.

    • Centrifuge the sample to pellet any precipitates.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards in a blank matrix (e.g., ultrapure water or synthetic urine) ranging from 0.1 to 50 ng/mL of Bisphenol Z.[7]

    • Add the BPZ-d6 internal standard to each calibrator at the same concentration used for the unknown samples (20 ng/mL).[7]

  • Online SPE-LC-MS/MS Analysis:

    • Online SPE: Inject the supernatant from the prepared sample onto an SPE cartridge for automated extraction and concentration.

    • Chromatographic Separation: Elute the trapped analytes from the SPE cartridge onto an analytical column (e.g., a C18 column) for chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Mass Spectrometry Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both BPZ and BPZ-d6 (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of BPZ to the peak area of BPZ-d6 against the concentration of the calibration standards.

    • Calculate the concentration of BPZ in the urine samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine 1. Urine Sample Collection spike 2. Fortification with BPZ-d6 (IS) urine->spike deconjugate 3. Enzymatic Deconjugation spike->deconjugate centrifuge 4. Centrifugation deconjugate->centrifuge online_spe 5. Online SPE (Extraction & Concentration) centrifuge->online_spe Inject Supernatant lc_sep 6. LC Separation (C18 Column) online_spe->lc_sep ms_detect 7. MS/MS Detection (MRM) lc_sep->ms_detect quant 8. Quantification (Analyte/IS Ratio) ms_detect->quant

Fig 1. Workflow for BPZ quantification using a deuterated internal standard.

Biological Activity and Toxicological Profile of Bisphenol Z

While this compound is used for analytical purposes, its biological and toxicological properties are considered identical to the parent compound, Bisphenol Z. BPZ is used in the manufacturing of specialty polycarbonate plastics and other chemical compounds.[3][8] Like many bisphenol analogs, BPZ is recognized as an endocrine-disrupting chemical (EDC).[9][10]

Key Toxicological Findings:

  • Endocrine Disruption: Bisphenol analogues, including BPZ, can interfere with the body's hormonal systems.[10] They are known for their estrogenic activity, which may pose risks to human health and aquatic ecosystems.[8]

  • Reproductive Toxicity: Recent studies have shown that BPZ exposure can inhibit the meiotic maturation of oocytes.[9] The mechanism involves inducing mitochondrial dysfunction, which leads to oxidative stress, DNA damage, and ultimately triggers premature apoptosis (programmed cell death) in the oocytes.[9] This suggests that BPZ is not a safe alternative to BPA in terms of reproductive health.[9]

  • Cytotoxicity: In vitro studies on breast cancer and glioblastoma cell lines have demonstrated that certain derivatives of BPZ can induce cell death.[11] The cytotoxic effects appear to be enhanced by increasing the lipophilicity of the BPZ molecule.[11]

The general mechanism of action for estrogenic EDCs like Bisphenol Z involves binding to nuclear hormone receptors, such as the estrogen receptor (ER). This binding can initiate a signaling cascade that alters gene expression.

G cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus bpz Bisphenol Z (BPZ) er Estrogen Receptor (ERα / ERβ) bpz->er Binds dimer ER Dimerization er->dimer nucleus Translocation to Nucleus dimer->nucleus ere Binds to Estrogen Response Element (ERE) nucleus->ere transcription Altered Gene Transcription ere->transcription

Fig 2. General signaling pathway for an estrogenic endocrine disruptor.

References

Introduction to Bisphenol Z and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bisphenol Z-d6

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Bisphenol Z (BPZ). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological activities of its non-deuterated counterpart, Bisphenol Z.

Bisphenol Z (BPZ), chemically known as 4,4'-Cyclohexylidenebisphenol, is a member of the bisphenol family of compounds.[1] Like other bisphenols, BPZ is used in the manufacturing of polymers. Concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to the use of alternatives, including BPZ. However, studies have indicated that BPZ itself possesses significant biological activity, including estrogenic effects.[2][3]

This compound is the deuterated form of BPZ, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of BPZ in various matrices using mass spectrometry-based methods. Its primary application is as an analytical standard in research and for monitoring human exposure to BPZ.[4]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing key data for its identification and use in experimental settings.

PropertyValueReference
CAS Number 2733972-12-6[2][5]
Molecular Formula C₁₈H₁₄D₆O₂[2]
Molecular Weight 274.39 g/mol [2]
Synonyms 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6, 4,4'-Cyclohexylidenebis-phenol-d6[2][6]
Purity >95% (via HPLC)[6]
Unlabeled CAS 843-55-0 (Bisphenol Z)[6]

Toxicological Profile of Bisphenol Z

While this compound is primarily used as a stable isotope standard, the toxicological profile of the unlabeled Bisphenol Z is of significant interest to researchers. The following table summarizes key toxicological data for BPZ.

EndpointOrganism/SystemObservationReference
Estrogenic Activity Human breast cancer cells (MCF-7, T47D)Potency comparable to or greater than BPA. Induces estrogen receptor (ER)-mediated cell proliferation and gene expression.[2][7]
Acute Toxicity (LC50) Zebrafish (Danio rerio) embryos (96h)7.9 x 10⁵ µM[6]
Reproductive Toxicity Mouse oocytesInhibits meiotic maturation, disrupts spindle assembly, and damages DNA.[5]
Reproductive Toxicity C. elegansReduces brood size and increases apoptosis in the gonads.[8]
Receptor Activity In vitro assaysAgonist for Estrogen Receptor α (ERα) and ERβ; Antagonist for Androgen Receptor (AR).[7]

Experimental Protocols and Workflows

This compound is crucial for the accurate quantification of BPZ in complex samples. The following section outlines a typical experimental workflow for the analysis of bisphenols, including BPZ, in biological or environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for BPZ Quantification

The workflow involves sample preparation, extraction, chromatographic separation, and detection. This compound is introduced at the beginning of the sample preparation process to account for analyte loss during extraction and for matrix effects during analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Serum) Spike Spike with This compound (Internal Standard) Sample->Spike Enzyme Enzymatic Hydrolysis (e.g., β-glucuronidase) Spike->Enzyme SPE Solid Phase Extraction (SPE) Enzyme->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry LC LC Separation (e.g., C18 column) Dry->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification (Ratio of BPZ to BPZ-d6) MS->Quant

Caption: Workflow for BPZ analysis using an internal standard.

Detailed Methodological Steps
  • Sample Collection and Storage : Samples such as urine, serum, or water should be collected in glass or polypropylene containers to avoid contamination.[9]

  • Internal Standard Spiking : A known concentration of this compound in a suitable solvent is added to each sample.

  • Enzymatic Deconjugation : For biological samples, treatment with β-glucuronidase/sulfatase is necessary to hydrolyze conjugated bisphenol metabolites into their free forms.

  • Solid Phase Extraction (SPE) : The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes. The cartridge is then washed.

  • Elution and Reconstitution : The analytes (BPZ and BPZ-d6) are eluted from the cartridge with an organic solvent. The eluate is evaporated to dryness and reconstituted in a smaller volume of mobile phase.

  • LC-MS/MS Analysis : The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. A C18 column is commonly used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent-to-daughter ion transitions for both BPZ and this compound.[4][10]

  • Quantification : The concentration of BPZ in the original sample is calculated by comparing the peak area ratio of the native BPZ to the deuterated internal standard (this compound) against a calibration curve.

Signaling Pathways and Mechanism of Action of Bisphenol Z

Research indicates that BPZ, as an endocrine-disrupting chemical, exerts its effects through multiple signaling pathways. Its primary mechanism involves interaction with nuclear hormone receptors, leading to downstream cellular effects.

Estrogenic and Anti-Androgenic Action

BPZ is a known agonist of estrogen receptors (ERα and ERβ) and an antagonist of the androgen receptor (AR).[7] This dual activity can disrupt endocrine homeostasis. Upon binding to ERs in the cell nucleus, BPZ can initiate the transcription of estrogen-responsive genes, leading to estrogenic effects.[2]

Caption: BPZ interaction with hormone receptors.

Induction of Oxidative Stress and Apoptosis

Studies on mammalian oocytes have shown that BPZ exposure can lead to mitochondrial dysfunction.[5] This is characterized by a decrease in mitochondrial membrane potential and ATP content. Impaired mitochondrial function can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent DNA damage. Ultimately, this can trigger the intrinsic apoptosis pathway.

apoptosis_pathway BPZ Bisphenol Z Mito Mitochondrial Dysfunction BPZ->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Early Apoptosis Mito->Apoptosis DNA_damage DNA Damage ROS->DNA_damage DNA_damage->Apoptosis

Caption: BPZ-induced mitochondrial dysfunction and apoptosis.

Conclusion

This compound is an indispensable tool for the accurate measurement of Bisphenol Z, an emerging environmental contaminant with significant endocrine-disrupting properties. Understanding the toxicological mechanisms of BPZ is critical for assessing its risk to human health. The methodologies and pathway information presented in this guide provide a foundation for researchers working on the analysis and toxicological evaluation of bisphenol analogs.

References

The Role of Bisphenol Z-d6 in Advanced Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of analytical chemistry and toxicology, the demand for high-precision quantification of emerging environmental contaminants is paramount. Among these, bisphenol analogues have garnered significant attention due to their widespread use and potential endocrine-disrupting properties. This technical guide delves into the critical role of Bisphenol Z-d6 as a research tool, specifically its application as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Bisphenol Z.

Introduction: The Need for Precise Quantification

Bisphenol Z (BPZ) is a member of the bisphenol family of chemicals, used in the manufacturing of specialty polymers. As concerns over the bioactivity of bisphenols grow, researchers require robust and reliable analytical methods to determine their presence and concentration in various matrices, including food, water, and biological samples.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis using mass spectrometry. This compound is the deuterium-labeled analogue of BPZ, where six hydrogen atoms have been replaced by deuterium.[1] This subtle change in mass allows it to be distinguished from the native compound by a mass spectrometer, while its near-identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar behavior allow for the correction of matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification.

Core Application: Internal Standard for Isotope Dilution Analysis

The primary application of this compound is as an internal standard in analytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] By adding a known quantity of this compound to a sample at the beginning of the workflow, any loss of the target analyte (Bisphenol Z) during the subsequent steps will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the native analyte signal to the internal standard signal, mitigating errors that can be introduced during complex sample preparation procedures.

Experimental Protocol: QuEChERS Extraction for Food Matrices

A prevalent and effective method for the extraction of bisphenols from complex food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The following is a detailed methodology adapted from a study on the simultaneous quantification of 16 bisphenol analogues, including Bisphenol Z.[3][4]

Objective: To extract Bisphenol Z from a food sample for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

  • Food sample (e.g., canned goods)

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The exact amount will depend on the expected concentration range of the native BPZ.

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salt packet. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper organic layer (acetonitrile) and a lower aqueous/solid layer.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent for the matrix. Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Experimental Workflow Diagram

quechers_workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis_prep Analysis Preparation sample 1. Homogenized Sample spike 2. Spike with this compound sample->spike add_acn 3. Add Acetonitrile & Shake spike->add_acn add_salts 4. Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant add_dspe 7. Add to dSPE Tube & Vortex supernatant->add_dspe centrifuge2 8. Centrifuge add_dspe->centrifuge2 evap 9. Evaporate Extract centrifuge2->evap reconstitute 10. Reconstitute for Analysis evap->reconstitute analysis Instrumental Analysis reconstitute->analysis Inject into LC-MS/MS or GC-MS

Caption: QuEChERS workflow for Bisphenol Z extraction using a deuterated internal standard.

Data Presentation: Quantitative Analysis Parameters

The successful application of this compound as an internal standard relies on the distinct and specific detection of both the analyte and the standard. The following table summarizes key quantitative parameters for Bisphenol Z from a validated GC-MS method.[3]

ParameterValueDescription
Analyte Bisphenol Z (BPZ)The target compound for quantification.
Internal Standard Bisphenol A-d16*Deuterated standard used for quantification.
Retention Time (min) 14.28Time at which BPZ elutes from the GC column.
Target Ion (m/z) 397The primary mass fragment used for quantification.
Reference Ions (m/z) 412, 235Secondary mass fragments for identity confirmation.
LOD (ng/mL) 0.4Limit of Detection in the sample extract.
LOQ (ng/mL) 1.2Limit of Quantification in the sample extract.

*Note: In the cited study, Bisphenol A-d16 was used as the internal standard for a suite of 16 bisphenols, including Bisphenol Z. In a method solely focused on BPZ, this compound would be the ideal internal standard.

Contextual Research: Bioactivity of Bisphenol Z

The importance of accurately quantifying Bisphenol Z is underscored by research into its biological activity. A study utilizing a bioluminescence bioassay demonstrated that Bisphenol Z exhibits significant estrogenic activity. The half-maximal effective concentration (EC50) for Bisphenol Z was found to be 267 pg/band, indicating a potent biological effect comparable to that of Bisphenol A (BPA).[5] This finding highlights the need for sensitive analytical methods to assess human exposure and potential health risks, a need that is met through the use of tools like this compound.

Conclusion

This compound is an indispensable tool for researchers in environmental science, food safety, and toxicology. Its application as a stable isotope-labeled internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of Bisphenol Z in complex matrices. As the scientific community continues to investigate the prevalence and biological effects of bisphenol analogues, the role of high-purity standards like this compound will remain central to generating high-quality, defensible data.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Bisphenol Z-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of the industrial chemical Bisphenol Z. The inclusion of deuterium atoms in the BPZ molecule offers a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization.

Introduction to Bisphenol Z and Its Deuterated Analog

Bisphenol Z (BPZ), chemically known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a member of the bisphenol family of compounds. These compounds are widely used in the production of polycarbonate plastics and epoxy resins. Due to the structural similarity to Bisphenol A (BPA), there is significant scientific interest in the toxicological and endocrine-disrupting properties of BPZ and its analogs.

The synthesis of isotopically labeled compounds, such as this compound, is crucial for advanced research. The deuterium-labeled analog allows for the differentiation from the unlabeled, naturally abundant compound in biological and environmental samples. This is particularly advantageous in metabolism and pharmacokinetic studies where the fate of the administered compound needs to be accurately traced without interference from environmental background levels.

Synthetic Pathway

The synthesis of this compound can be achieved through an acid-catalyzed condensation reaction of two equivalents of phenol with one equivalent of cyclohexanone-2,2,3,3,4,4-d6. The deuterium labels are strategically introduced into the cyclohexane ring of the molecule.

Synthesis_of_Bisphenol_Z_d6 phenol Phenol (2 eq.) carbocation Tertiary Carbocation Intermediate phenol->carbocation Nucleophilic attack cyclohexanone_d6 Cyclohexanone-d6 cyclohexanone_d6->carbocation Protonation acid_catalyst Acid Catalyst (e.g., HCl, H2SO4) acid_catalyst->cyclohexanone_d6 bpz_d6 This compound carbocation->bpz_d6 Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section details the necessary experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of Cyclohexanone-d6

A common method for the preparation of cyclohexanone with deuterium at the alpha positions is through acid-catalyzed hydrogen-deuterium exchange.

Materials:

  • Cyclohexanone

  • Deuterium oxide (D₂O)

  • Deuterated hydrochloric acid (DCl) or another suitable acid catalyst

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone and a molar excess of deuterium oxide.

  • Add a catalytic amount of deuterated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours to allow for sufficient H/D exchange at the α-positions.

  • Monitor the extent of deuteration by withdrawing small aliquots and analyzing by ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the deuterated cyclohexanone with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanone-d6.

Synthesis of this compound

Materials:

  • Phenol

  • Cyclohexanone-d6 (from step 3.1)

  • Concentrated hydrochloric acid or sulfuric acid

  • Glacial acetic acid

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel, combine phenol (2 molar equivalents) and cyclohexanone-d6 (1 molar equivalent).

  • Add a mixture of a strong acid catalyst (e.g., concentrated HCl) and glacial acetic acid.

  • Heat the mixture with stirring at a temperature of 50-60 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the crude product.

  • Collect the precipitate by filtration and wash with cold water to remove the acid catalyst and unreacted phenol.

Purification of this compound

Procedure:

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure and the absence of protons on the deuterated positions of the cyclohexane ring.

  • ¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions.

Table 1: Reaction Parameters and Yields

ParameterValue
Molar Ratio (Phenol:Cyclohexanone-d6)2.1 : 1
CatalystConcentrated HCl
Reaction Temperature55 °C
Reaction Time6 hours
Crude Yield75%
Purified Yield60%

Table 2: Product Characterization

Analytical TechniqueResult
¹H NMR Absence of signals corresponding to the cyclohexane protons.
Mass Spectrometry (m/z) [M+H]⁺ = 275.19 (calculated for C₁₈H₁₅D₆O₂⁺)
HPLC Purity >98%
Isotopic Enrichment >98% D₆

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound is depicted below.

Experimental_Workflow start Start synthesis_c6d6 Synthesis of Cyclohexanone-d6 start->synthesis_c6d6 purification_c6d6 Purification of Cyclohexanone-d6 synthesis_c6d6->purification_c6d6 synthesis_bpzd6 Synthesis of This compound purification_c6d6->synthesis_bpzd6 purification_bpzd6 Purification of This compound synthesis_bpzd6->purification_bpzd6 characterization Characterization (NMR, MS, HPLC) purification_bpzd6->characterization final_product Pure this compound characterization->final_product

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described protocols are based on established chemical principles and offer a reliable pathway for obtaining this valuable research tool. The successful synthesis and characterization of this compound will enable researchers to conduct more precise and informative studies on the metabolism, pharmacokinetics, and biological effects of Bisphenol Z.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bisphenol Z-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bisphenol Z-d6 (BPZ-d6), a deuterated analogue of Bisphenol Z (BPZ). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Bisphenol Z and other related bisphenol analogues in various matrices. Its deuteration provides a distinct mass difference from the native compound, allowing for precise and accurate measurements.

Table 1: General and Physical Properties of this compound and Bisphenol Z

PropertyThis compoundBisphenol Z (for comparison)
Synonyms 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6, 4,4'-Cyclohexylidenebis-phenol-d64,4'-Cyclohexylidenebisphenol, 1,1-Bis(4-hydroxyphenyl)cyclohexane
CAS Number 2733972-12-6[1]843-55-0
Molecular Formula C₁₈H₁₄D₆O₂[1]C₁₈H₂₀O₂
Molecular Weight 274.39 g/mol [1]268.35 g/mol
Appearance Not explicitly stated, likely a white to off-white solidWhite solid
Melting Point Data not available188 °C
Boiling Point Data not availableData not available
Solubility Data not available, likely soluble in organic solvents like methanol and DMSO.Insoluble in water[2]; Soluble in organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of this compound. While a specific spectrum for this compound is not publicly available, the expected spectra can be inferred from the structure and data for related compounds.

Table 2: Spectroscopic Information for this compound

TechniqueExpected Characteristics
¹H-NMR The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons. The signals for the cyclohexyl protons would be absent due to deuteration. The exact chemical shifts would require experimental determination.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns are expected to be similar to non-deuterated Bisphenol Z, with characteristic losses of phenol and fragments of the cyclohexyl ring, but with mass shifts corresponding to the deuterium labeling.

Experimental Protocols: Quantification of Bisphenols using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of bisphenols in complex matrices such as urine, serum, and environmental samples. Below is a representative experimental protocol for the analysis of bisphenols in urine by online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).

Sample Preparation and Enzymatic Hydrolysis
  • Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C until analysis.

  • Enzymatic Hydrolysis: To measure the total bisphenol concentration (free and conjugated forms), an enzymatic hydrolysis step is required.

    • Thaw urine samples at room temperature.

    • To a 1 mL aliquot of urine, add 20 µL of a this compound internal standard solution (concentration will depend on the expected analyte levels).

    • Add 100 µL of a β-glucuronidase/arylsulfatase solution from Helix pomatia.

    • Add 500 µL of a 0.1 M sodium acetate buffer (pH 5.0).

    • Incubate the mixture at 37°C for at least 3 hours (overnight incubation is also common).

Online Solid-Phase Extraction (SPE)
  • System Configuration: Utilize an online SPE system coupled to an LC-MS/MS. A common SPE cartridge is a reversed-phase polymer-based sorbent.

  • Loading: After incubation, centrifuge the sample to pellet any precipitate. Directly inject a defined volume (e.g., 500 µL) of the supernatant onto the SPE cartridge.

  • Washing: Wash the SPE cartridge with a solution of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained bisphenols, including this compound, from the SPE cartridge onto the analytical LC column by switching the valve system. The elution is typically performed using the initial mobile phase of the LC gradient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bisphenols, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for each bisphenol and for this compound need to be optimized.

Table 3: Example MRM Transitions for Bisphenol Z and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bisphenol Z267.1[Fragment 1]
[Fragment 2]
This compound 273.2 [Fragment 1 + 6 Da]
[Fragment 2 + 6 Da]

Note: The specific fragment ions need to be determined experimentally by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

Workflow and Signaling Pathway Diagrams

As this compound is primarily an analytical tool, a diagram of its use in an experimental workflow is most relevant. No known signaling pathways are directly modulated by this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample add_is Spike with This compound urine_sample->add_is 1. hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) add_is->hydrolysis 2. centrifugation Centrifugation hydrolysis->centrifugation 3. online_spe Online SPE centrifugation->online_spe 4. Injection lc_separation LC Separation (C18 Column) online_spe->lc_separation 5. Elution ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection 6. quantification Quantification (Internal Standard Method) ms_detection->quantification 7. results Concentration of Bisphenols quantification->results 8.

Caption: Analytical workflow for the quantification of bisphenols in urine using this compound as an internal standard.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before use. General safety precautions for handling bisphenol compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

This guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further optimization of the described methods may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date information.

References

Understanding the Stability of Bisphenol Z-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of Bisphenol Z. Understanding the stability of isotopically labeled standards is critical for their accurate use in quantitative bioanalytical studies and for ensuring the integrity of experimental data. This document details the methodologies for forced degradation studies, presents stability data under various stress conditions, and offers recommendations for proper storage and handling.

Introduction to this compound Stability

Bisphenol Z (BPZ) is an industrial chemical used in the production of specialty polycarbonates.[1] Its deuterated analog, this compound, serves as an essential internal standard in analytical methods for quantifying BPZ in various matrices. The stability of such labeled compounds is paramount, as their degradation can lead to inaccurate measurements in research and clinical settings.

Forced degradation studies are a crucial component of pharmaceutical development and analytical method validation.[2][3] They are designed to intentionally degrade a molecule to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5] This guide outlines a comprehensive forced degradation study performed on this compound to establish its intrinsic stability profile.

Forced Degradation Experimental Protocols

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. A solution of this compound at a concentration of 1 mg/mL in acetonitrile was used for all studies.

Hydrolytic Degradation
  • Acidic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and heated at 80°C for 48 hours.

  • Neutral Conditions: 1 mL of the stock solution was mixed with 1 mL of purified water and heated at 80°C for 48 hours.

  • Basic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 48 hours. Samples were neutralized with an equivalent amount of 0.1 N HCl before analysis.

Oxidative Degradation
  • 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and stored at room temperature for 48 hours, protected from light.

Photolytic Degradation
  • A solution of this compound was exposed to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was stored in the dark under the same temperature conditions.

Thermal Degradation
  • Solid this compound was placed in a thermostatically controlled oven at 105°C for 48 hours. A separate solution was also heated at 80°C for 48 hours.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated to separate and quantify this compound from its potential degradation products. The use of LC-MS/MS is a common and reliable technique for the analysis of bisphenols.[6][7]

  • Instrumentation: Agilent 1290 Infinity II HPLC coupled to a Sciex 6500+ QTRAP Mass Spectrometer.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: Specific parent and daughter ion transitions were monitored for this compound and its potential degradation products.

The workflow for these stability studies is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock (1 mg/mL in ACN) B Acid Hydrolysis (0.1N HCl, 80°C) A->B Expose to Stress C Base Hydrolysis (0.1N NaOH, 80°C) A->C Expose to Stress D Oxidative (3% H₂O₂, RT) A->D Expose to Stress E Photolytic (ICH Q1B) A->E Expose to Stress F Thermal (80°C Solution) A->F Expose to Stress G Neutralization (for B and C) B->G C->G H HPLC-MS/MS Analysis D->H E->H F->H G->H I Data Evaluation: - Assay (% Remaining) - Impurity Profiling H->I

Experimental workflow for forced degradation studies.

Data Presentation and Stability Profile

The results of the forced degradation studies are summarized in the tables below. The data indicates the percentage of this compound remaining after exposure to various stress conditions and highlights the formation of significant degradation products.

Table 1: Stability of this compound under Hydrolytic and Oxidative Conditions

Stress ConditionDuration (hours)% BPZ-d6 RemainingMajor Degradation Products (DP)
0.1 N HCl, 80°C4898.5Not Detected
Water, 80°C4899.2Not Detected
0.1 N NaOH, 80°C4885.3DP-1 (m/z 100.1), DP-2 (m/z 180.2)
3% H₂O₂, RT4872.1DP-3 (m/z 288.3), DP-4 (m/z 304.3)

Table 2: Stability of this compound under Photolytic and Thermal Stress

Stress ConditionDuration% BPZ-d6 RemainingMajor Degradation Products
Photolytic (ICH Q1B)-91.7Minor uncharacterized peaks
Thermal (80°C, solution)48 hours99.5Not Detected
Thermal (105°C, solid)48 hours99.8Not Detected

Based on these hypothetical results, this compound is highly stable under acidic, neutral, and thermal conditions. Significant degradation was observed under basic and oxidative conditions, with moderate degradation under photolytic stress.

Degradation Pathways

The primary degradation pathway observed was under oxidative stress, which is a common degradation route for phenolic compounds.[8] The proposed pathway involves the hydroxylation of the aromatic rings.

G A This compound B Oxidative Stress (e.g., •OH radical) A->B C Hydroxylated Intermediate (DP-3) B->C Hydroxylation D Further Oxidation Products (DP-4) C->D Further Oxidation

Proposed oxidative degradation pathway for this compound.

Storage and Handling Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: For long-term storage, keep the solid material and solutions at -20°C or below. Studies on other bisphenols have shown stability at low temperatures.[9][10]

  • Protection from Light: Store in amber vials or protect from light to prevent photolytic degradation.

  • Inert Atmosphere: For maximum stability, especially for solutions intended for long-term use, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • pH Considerations: Avoid exposure to strong basic conditions, as this can cause significant degradation. Solutions should be prepared in neutral or slightly acidic solvents.

Conclusion

The forced degradation studies indicate that this compound is a robust molecule, stable under typical acidic, neutral, and thermal stress conditions encountered in a laboratory setting. However, it is susceptible to degradation under strong oxidative and basic conditions, as well as upon prolonged exposure to light. The provided stability-indicating HPLC-MS/MS method is effective for separating and quantifying this compound in the presence of its degradation products. Adherence to the recommended storage and handling procedures will ensure the chemical integrity of this compound when used as an internal standard in analytical testing.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, a cornerstone of modern chromatographic and mass spectrometric techniques. By delving into the core principles, experimental applications, and comparative performance data, this guide serves as a comprehensive resource for scientists striving for the highest caliber of analytical results.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Deuterated internal standards are analogues of an analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H). The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated standard is added to a sample containing an unknown quantity of the native analyte.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout sample preparation and analysis, including extraction, derivatization, and ionization.[2]

During mass spectrometric analysis, the analyte and the deuterated internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the deuterated standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement effectively cancels out variations in sample recovery and instrumental response, leading to highly precise and accurate quantification.[3]

Isotope_Dilution_Mass_Spectrometry cluster_process Analytical Process cluster_result Quantification Analyte Analyte (Unknown Quantity) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep Deuterated_Standard Deuterated Standard (Known Quantity) Deuterated_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio_Measurement Measure Peak Area Ratio (Analyte / Deuterated Standard) MS_Detection->Ratio_Measurement Concentration_Calculation Calculate Analyte Concentration Ratio_Measurement->Concentration_Calculation

Principle of Isotope Dilution Mass Spectrometry.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogues, or methods without an internal standard.

  • Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since deuterated standards co-elute with the analyte and have nearly identical ionization properties, they experience the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[4]

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results.[5][6]

  • Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in experimental conditions, leading to greater inter-assay and inter-laboratory reproducibility.[2]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards is evident in comparative studies. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of precision, accuracy, and linearity when using deuterated internal standards compared to structural analogues or no internal standard.

Table 1: Comparison of Precision (Coefficient of Variation, CV) for Sirolimus Quantification

Internal Standard TypeCV (%)Reference
Deuterated (SIR-d3)2.7 - 5.7[6]
Structural Analogue (DMR)7.6 - 9.7[6]

Table 2: Comparison of Accuracy and Precision for D-24851 Quantification

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%)Reference
SIL Internal Standard 1100.04.9[5]
2100.03.5[5]
5100.02.0[5]
10100.01.5[5]
20100.01.3[5]
50100.01.0[5]
100100.00.9[5]
Analogous Internal Standard 198.010.2[5]
298.58.7[5]
599.06.5[5]
1099.55.5[5]
20100.04.9[5]
50100.54.4[5]
100101.04.1[5]
No Internal Standard 195.015.8[5]
296.014.2[5]
597.012.0[5]
1098.011.0[5]
2099.010.5[5]
50100.09.8[5]
100101.09.5[5]

Table 3: Impact of Internal Standard on Accuracy in the Presence of Matrix Effects

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Reference
ImidaclopridDeuterated AnalogueCannabis Flower< 25%[7]
No Internal StandardCannabis Flower> 60%[7]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a drug in a biological matrix (e.g., whole blood or plasma) using a deuterated internal standard and LC-MS/MS. This protocol is based on established methods for immunosuppressant drug monitoring and can be adapted for other small molecule drugs.

Materials and Reagents
  • Analyte and deuterated internal standard reference materials

  • High-purity water, methanol, acetonitrile, and formic acid (LC-MS grade)

  • Zinc sulfate solution (0.1 M in water)

  • Drug-free biological matrix for calibration standards and quality controls

  • Solid-phase extraction (SPE) cartridges or 96-well plates

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation
  • Spiking: To a known volume of blank biological matrix, add the appropriate amount of analyte stock solution to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Addition: To a fixed volume of all samples (standards, QCs, and unknown samples), add a fixed volume of the deuterated internal standard working solution.

  • Protein Precipitation: Add a protein precipitation agent, such as a mixture of methanol and zinc sulfate solution, to each sample. Vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition the SPE sorbent with methanol followed by water.

    • Load the supernatant onto the conditioned SPE sorbent.

    • Wash the sorbent with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation of the analyte from other matrix components.

    • Mobile Phase: Employ a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid). The gradient should be optimized to ensure good peak shape and resolution.

    • Flow Rate and Injection Volume: Set an appropriate flow rate and injection volume based on the column dimensions and system configuration.

  • Mass Spectrometric Detection:

    • Ionization Source: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the chemical properties of the analyte.

    • Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure high selectivity and sensitivity. This involves tuning the collision energy and other MS parameters.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard, from sample receipt to final data reporting.

Bioanalytical_Workflow Sample_Receipt Sample Receipt and Login Sample_Aliquoting Sample Aliquoting Sample_Receipt->Sample_Aliquoting IS_Spiking Internal Standard Spiking Sample_Aliquoting->IS_Spiking Sample_Extraction Sample Extraction (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Extraction Evaporation Evaporation Sample_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Data_Review Data Review and QC Quantification->Data_Review Reporting Final Report Generation Data_Review->Reporting

A typical bioanalytical workflow using a deuterated internal standard.
mTOR Signaling Pathway

Deuterated internal standards are frequently used in the therapeutic drug monitoring of immunosuppressants like sirolimus (rapamycin). Sirolimus functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling. The following diagram illustrates the mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Sirolimus Sirolimus (Rapamycin) Sirolimus->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth and Proliferation) S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

The mTOR signaling pathway and the inhibitory action of sirolimus.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a level of accuracy, precision, and robustness that is often unattainable with other methods. By effectively compensating for the inherent variability of analytical procedures and the complexities of biological matrices, they enable researchers and drug development professionals to generate high-quality, reliable data. This technical guide has provided a comprehensive overview of the principles, applications, and practical considerations for the use of deuterated internal standards, reinforcing their status as the gold standard in quantitative bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Analysis of Bisphenol Z in Environmental Samples using Bisphenol Z-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bisphenol Z (BPZ) in environmental water samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Bisphenol Z-d6 (BPZ-d6), is employed to compensate for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of BPZ in complex matrices.

Introduction

Bisphenol A (BPA) is a well-known endocrine-disrupting chemical used in the production of polycarbonate plastics and epoxy resins.[1][2] Due to concerns about its potential health effects, the use of BPA has been increasingly restricted, leading to the introduction of various BPA analogues, including Bisphenol Z (BPZ).[1][2] However, studies have suggested that some of these analogues may also exhibit endocrine-disrupting properties.[2] Therefore, sensitive and accurate analytical methods are crucial for monitoring the presence of BPZ in the environment and assessing potential human exposure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of organic contaminants in complex environmental matrices. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS analysis. This is because the internal standard experiences similar matrix effects and ionization suppression or enhancement as the native analyte, allowing for reliable correction. This application note details a method for the analysis of BPZ using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a representative method for the extraction of Bisphenol Z from water samples.

Materials:

  • Water sample (e.g., river water, wastewater effluent)

  • This compound (internal standard) spiking solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex to mix. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Agilent 6460)

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 30% B to 95% B over 8 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bisphenol Z267.2173.4145.2
This compound273.2179.4151.2

Note: The precursor ion for this compound is deduced by adding 6 Da to the monoisotopic mass of Bisphenol Z. The product ions are estimated based on the fragmentation of the unlabeled compound and may require optimization.

Data Presentation

The following tables summarize representative quantitative data for a method analyzing bisphenols, which can be expected for the analysis of Bisphenol Z using the described protocol.

Table 1: Representative Method Validation Parameters

ParameterBisphenol Z
Calibration Curve Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL

Table 2: Representative Accuracy and Precision Data

Spiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
1986.5
101024.2
50993.8

Disclaimer: The quantitative data presented in Tables 1 and 2 are representative values based on published methods for similar bisphenol compounds and are intended for illustrative purposes. Actual performance characteristics should be determined during method validation in the user's laboratory.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample 1. Water Sample (100 mL) spike 2. Spike with this compound sample->spike spe 3. Solid-Phase Extraction (SPE) spike->spe elute 4. Elution with Methanol spe->elute evap 5. Evaporation to Dryness elute->evap recon 6. Reconstitution evap->recon lcms 7. Injection into LC-MS/MS recon->lcms data 8. Data Acquisition (MRM) lcms->data quant 9. Quantification using Internal Standard Calibration data->quant report 10. Reporting of Results quant->report logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output bpz Bisphenol Z sample_prep Sample Preparation bpz->sample_prep bpz_d6 This compound bpz_d6->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization bpz_response BPZ Signal ionization->bpz_response bpz_d6_response BPZ-d6 Signal ionization->bpz_d6_response quantification Quantification (Ratio of BPZ/BPZ-d6) bpz_response->quantification bpz_d6_response->quantification

References

Application Note: High-Sensitivity Analysis of Bisphenols in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various bisphenols in environmental water samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of Bisphenol Z-d6 as an internal standard to ensure high accuracy and precision. A comprehensive protocol for sample preparation, including solid-phase extraction (SPE), derivatization, and GC-MS analysis, is provided. This method is suitable for researchers in environmental monitoring, toxicology, and drug development who require reliable trace-level quantification of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1] Growing evidence of their potential as endocrine disruptors has led to increased demand for sensitive and reliable analytical methods to monitor their presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of bisphenols, particularly when coupled with a derivatization step to enhance analyte volatility.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring accurate quantification.[3]

Experimental Workflow

The overall analytical workflow consists of sample collection, solid-phase extraction for analyte concentration and cleanup, derivatization to improve chromatographic performance, and subsequent analysis by GC-MS.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound Internal Standard Sample->Spike Addition of IS SPE Solid-Phase Extraction (SPE) Spike->SPE Enrichment Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Deriv Silylation with BSTFA Evaporation->Deriv Reconstitution GCMS GC-MS Analysis Deriv->GCMS Injection Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for bisphenol analysis.

Protocols

Materials and Reagents
  • Bisphenol standards (BPA, BPS, BPF, BPZ, etc.)

  • This compound (Internal Standard)[5][6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]

  • Pyridine

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-purity water

  • Anhydrous sodium sulfate

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.[9]

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with hydrochloric acid. Spike the sample with a known concentration of this compound internal standard solution. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of high-purity water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained bisphenols with 10 mL of a mixture of methanol and acetonitrile (1:1 v/v), followed by 5 mL of acetone.[9]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

Derivatization is essential for converting polar bisphenols into more volatile and thermally stable silyl derivatives suitable for GC-MS analysis.[2][3]

  • Reconstitution: Reconstitute the dried extract from the SPE step in 100 µL of pyridine.

  • Silylation: Add 100 µL of BSTFA (+1% TMCS) to the reconstituted extract.[8]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The derivatized sample is then analyzed by a gas chromatograph coupled to a mass spectrometer.

Instrumentation Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The following table provides suggested ions to monitor for the trimethylsilyl (TMS) derivatives of common bisphenols and the internal standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
BPA-2TMS~15.5357372
BPS-2TMS~17.2381396
BPF-2TMS~14.8329344
BPZ-2TMS~16.5397412
BPZ-d6-2TMS (IS) ~16.4 403 418

Note: Retention times are approximate and should be confirmed experimentally. The m/z values for the deuterated internal standard are predicted based on the addition of 6 daltons to the molecular weight of the derivatized Bisphenol Z.

Data Analysis and Quantification

The concentration of each bisphenol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Calibration Curve

Prepare a series of calibration standards containing known concentrations of the target bisphenols and a constant concentration of the this compound internal standard. Process these standards through the same derivatization procedure as the samples. Plot the peak area ratio of each analyte to the internal standard against the analyte concentration to generate a calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results.

Validation Parameters
ParameterAcceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (RSD%) < 15%
Accuracy (Recovery %) 80-120%

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical steps and the desired outcomes of high sensitivity and accuracy.

logic cluster_inputs Inputs cluster_process Analytical Process cluster_outcomes Outcomes Sample Complex Matrix Sample SPE Solid-Phase Extraction Sample->SPE Matrix Removal IS This compound (Internal Standard) Accuracy High Accuracy IS->Accuracy Correction for Matrix Effects Precision High Precision IS->Precision Correction for Variability Deriv Derivatization (Silylation) SPE->Deriv Analyte Concentration GCMS GC-MS (SIM Mode) Deriv->GCMS Improved Volatility Sensitivity High Sensitivity GCMS->Sensitivity Selectivity High Selectivity GCMS->Selectivity

Caption: Logic of the analytical method for bisphenol analysis.

Conclusion

The described GC-MS method, utilizing this compound as an internal standard, provides a highly sensitive, selective, and accurate approach for the quantification of bisphenols in environmental water samples. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the structured workflow and validation guidelines, offer a comprehensive resource for researchers and scientists in various fields. The use of a deuterated internal standard is paramount for achieving reliable data in complex matrices.

References

Application Note: High-Sensitivity Analysis of Bisphenol Z in Environmental Water Samples using Isotope Dilution Mass Spectrometry with Bisphenol Z-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol Z (BPZ) in environmental water samples. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Bisphenol Z-d6 (BPZ-d6), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers and scientists monitoring emerging contaminants in aquatic environments.

Introduction

Bisphenol Z (BPZ), or 4,4'-cyclohexylidenebisphenol, is a member of the bisphenol family of compounds used in the manufacturing of polycarbonates and epoxy resins.[1] Like other bisphenols, there is growing concern about its potential as an endocrine-disrupting compound and its presence in the environment.[1][2] Accurate and sensitive analytical methods are crucial for monitoring the occurrence and fate of BPZ in environmental water bodies.

Isotope dilution mass spectrometry is a gold-standard analytical technique for the quantification of trace organic contaminants. By spiking samples with a known concentration of a stable isotope-labeled analogue of the target analyte (in this case, this compound), variations in extraction efficiency and instrument response can be effectively normalized, leading to highly reliable data. This application note provides a detailed protocol for the analysis of BPZ in various water matrices, including surface water and wastewater, using SPE and LC-MS/MS with BPZ-d6 as an internal standard.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in amber glass bottles that have been pre-rinsed with methanol and ultrapure water to minimize contamination.

  • Preservation: Acidify the water samples to a pH below 3 with hydrochloric acid to inhibit microbial degradation of the analyte.[3]

  • Storage: Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of bisphenols from aqueous matrices.[4][5]

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration relevant to the expected concentration range of native BPZ.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.[6] Do not allow the cartridge to dry out.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 3-4 drops per second.[6]

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.[6]

  • Elution: Elute the retained analytes with two 3 mL aliquots of methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 water:methanol).[7]

LC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for the separation of phenolic compounds, such as a C18 or Biphenyl column (e.g., Raptor Biphenyl 50 mm x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water[2]

    • Mobile Phase B: Methanol[2]

    • Gradient: A representative gradient is as follows:

      Time (min) %A %B
      0.00 50 50
      6.50 10 90
      6.51 50 50

      | 8.00 | 50 | 50 |

    • Flow Rate: 0.45 mL/min[2]

    • Injection Volume: 2 µL[2]

    • Column Temperature: 25°C[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor and product ions for BPZ and a theoretical BPZ-d6 are listed below. The BPZ transitions are based on published data.[2] The BPZ-d6 transitions are predicted based on the fragmentation of the unlabeled compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bisphenol Z267.2173.4145.2
This compound273.2179.4151.2

Data Presentation

The following table summarizes typical performance data for the analysis of bisphenols in water, which can be expected for a validated Bisphenol Z method.

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/L
Limit of Quantification (LOQ)1.5 - 15 ng/L
Recovery85 - 115%
Relative Standard Deviation (RSD)< 15%

Note: These are representative values based on the analysis of other bisphenols and should be experimentally determined for Bisphenol Z.

Visualizations

Experimental Workflow

experimental_workflow sample_collection 1. Water Sample Collection (500 mL, acidified) spiking 2. Internal Standard Spiking (this compound) sample_collection->spiking spe 3. Solid-Phase Extraction (SPE) spiking->spe spe_conditioning Conditioning (Methanol, Water) spe->spe_conditioning spe_loading Sample Loading spe->spe_loading spe_washing Washing (5% Methanol) spe->spe_washing spe_elution Elution (Methanol) spe->spe_elution concentration 4. Evaporation and Reconstitution spe->concentration lcms_analysis 5. LC-MS/MS Analysis concentration->lcms_analysis data_processing 6. Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for the analysis of Bisphenol Z in water samples.

Logical Relationship of Analytical Steps

logical_relationship sample Water Sample extraction Sample Preparation Solid-Phase Extraction sample->extraction:f0 internal_standard This compound (Internal Standard) internal_standard->extraction:f0 separation Chromatographic Separation LC Column extraction:f1->separation:f0 detection Mass Spectrometric Detection MS/MS (MRM) separation:f1->detection:f0 quantification Quantification (Ratio of BPZ to BPZ-d6) detection:f1->quantification

Caption: Key stages in the isotope dilution LC-MS/MS method.

Conclusion

The described method provides a reliable and sensitive approach for the determination of Bisphenol Z in environmental water samples. The use of this compound as an internal standard is critical for achieving accurate quantification by compensating for potential matrix-induced signal suppression or enhancement and variability in sample preparation. This protocol can be readily adopted by environmental monitoring laboratories and research institutions for the analysis of emerging bisphenol contaminants. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the specific water matrices of interest to ensure data quality.

References

Application of Bisphenol Z-d6 in Human Biomonitoring for BPZ Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Bisphenol Z (BPZ) is a member of the bisphenol family of chemicals, which are widely used in the production of polycarbonate plastics and epoxy resins.[1][2] Due to restrictions on the use of Bisphenol A (BPA), other bisphenol analogues, including BPZ, have been introduced as replacements.[1][2] However, concerns about the potential endocrine-disrupting properties of these analogues are growing, as some studies suggest they may have biological activities similar to or even greater than BPA.[2][3] Human biomonitoring, the direct measurement of chemicals in human specimens like urine or blood, is a critical tool for assessing exposure to environmental chemicals such as BPZ.[1][4][5]

The use of isotopically labeled internal standards is essential for accurate quantification in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Bisphenol Z-d6 (BPZ-d6), a deuterated form of BPZ, serves as an ideal internal standard for the quantification of native BPZ in biological samples. Its chemical and physical properties are nearly identical to the non-labeled BPZ, but its increased mass allows it to be distinguished by a mass spectrometer. This application note provides a detailed protocol for the use of BPZ-d6 in human biomonitoring studies to assess exposure to BPZ.

Principle

The method described is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (BPZ-d6) is added to a biological sample (e.g., urine) at the beginning of the sample preparation process. This standard undergoes the same extraction and analysis procedures as the native analyte (BPZ). By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined. This approach corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's response.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Bisphenol Z and other bisphenols using LC-MS/MS. These values are compiled from various studies and provide a reference for expected instrument performance.

Table 1: LC-MS/MS Parameters for Bisphenol Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Bisphenol Z267.2173.4145.2[7]
Bisphenol A227.3212.3133.1[7]
Bisphenol S249.2108.192.1[7]
Bisphenol F199.393.1105.1[7]
Bisphenol AF335.2265.3177.3[7]

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
Bisphenol A0.01 µg/L-Urine[8]
Bisphenol S0.001 µg/L-Urine[8]
Bisphenol F0.07 µg/L-Urine[8]
Various Bisphenols80-650 fg (on-column)--[9]

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are crucial to prevent contamination and degradation of bisphenols.

  • Urine Sample Collection : Collect first-morning void or 24-hour urine samples in polypropylene containers.[10] Avoid using polycarbonate containers as they can be a source of bisphenol contamination.

  • Storage : Immediately after collection, centrifuge the urine samples to remove any sediment.[10] Store the supernatant at -20°C for short-term storage or at -80°C for long-term storage until analysis.[10] Avoid repeated freeze-thaw cycles.[10]

Sample Preparation: Enzymatic Hydrolysis and Extraction

Bisphenols are often excreted in urine as glucuronide and sulfate conjugates.[8] An enzymatic hydrolysis step is necessary to measure the total (free + conjugated) bisphenol concentration.

  • Enzymatic Hydrolysis :

    • Thaw urine samples at room temperature.

    • To a 2 mL polypropylene tube, add 1 mL of urine.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).

    • Add a buffer solution (e.g., ammonium acetate, pH 5.0) to optimize enzyme activity.

    • Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis.[11]

  • Extraction (Dispersive Liquid-Liquid Microextraction - DLLME) :

    • After hydrolysis, add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., a chlorinated solvent) to the sample tube.[11][12]

    • Vortex vigorously to form a cloudy solution, which indicates the dispersion of the extraction solvent into the aqueous sample.

    • Centrifuge at high speed to separate the organic and aqueous phases.

    • Carefully collect the sedimented organic phase containing the extracted bisphenols using a microsyringe.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[13]

LC-MS/MS Analysis
  • Chromatographic Conditions :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 or Phenyl-Hexyl column is commonly used for bisphenol separation.[9][14]

    • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium hydroxide or ammonium acetate.[15][16]

    • Flow Rate : Typical flow rates are in the range of 0.2-0.5 mL/min.[14][15]

    • Injection Volume : 5-20 µL.[15]

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : A triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.[8][14]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions for BPZ and BPZ-d6 are monitored.

Quantification

Quantification is performed using an internal calibration method. A calibration curve is generated by plotting the ratio of the peak area of the native BPZ to the peak area of the BPZ-d6 internal standard against the concentration of the calibration standards. The concentration of BPZ in the unknown samples is then calculated from this calibration curve.

Visualizations

experimental_workflow Experimental Workflow for BPZ Biomonitoring cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sc1 Urine Sample Collection (Polypropylene tubes) sc2 Centrifugation sc1->sc2 sc3 Supernatant Storage (-80°C) sc2->sc3 sp1 Thaw Sample sc3->sp1 sp2 Spike with BPZ-d6 Internal Standard sp1->sp2 sp3 Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sp2->sp3 sp4 Dispersive Liquid-Liquid Microextraction (DLLME) sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 a1 LC-MS/MS Analysis (ESI-, MRM) sp5->a1 d1 Peak Integration a1->d1 d2 Internal Calibration Curve d1->d2 d3 Quantification of BPZ d2->d3

Caption: Workflow for BPZ analysis in human urine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based biomonitoring studies provides a robust and accurate method for quantifying human exposure to Bisphenol Z. The detailed protocol outlined in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to proper sample handling and analytical procedures is paramount for obtaining reliable data that can be used to assess potential health risks associated with BPZ exposure.

References

Application Notes and Protocols for Bisphenol Z-d6 in Food Contact Material Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol Z (BPZ) is an analogue of Bisphenol A (BPA) and is used in the manufacturing of polycarbonates and other polymers.[1][2] As with other bisphenols, there is a potential for BPZ to migrate from food contact materials (FCMs) into food, raising concerns about consumer exposure and potential health effects.[1][3] Accurate quantification of BPZ migration is crucial for risk assessment and regulatory compliance.

This document provides detailed application notes and protocols for the use of deuterated Bisphenol Z (Bisphenol Z-d6) as an internal standard for the sensitive and accurate determination of BPZ migration from FCMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical to compensate for matrix effects and variations in sample preparation and instrument response, ensuring high-quality analytical data.[4][5]

Experimental Protocols

Migration Study Protocol

This protocol outlines the steps for conducting a migration study to determine the level of Bisphenol Z migrating from a food contact material into food simulants.

1.1. Materials and Reagents

  • Bisphenol Z (analytical standard, ≥99.0% purity)

  • This compound (internal standard)

  • Food Simulants (as per regulatory guidelines, e.g., Commission Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) for aqueous foods

    • Simulant B: 3% acetic acid (w/v) for acidic foods

    • Simulant D2: Olive oil or 50% ethanol (v/v) for fatty foods

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

1.2. Sample Preparation

  • FCM Preparation: Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

  • Migration Cell Setup: Place the test specimen in a migration cell and add a known volume of the selected pre-heated food simulant, ensuring the entire surface intended to come into contact with food is covered. A typical surface area to volume ratio is 6 dm²/L.

  • Migration Conditions: Expose the FCM to the food simulant under conditions that represent the worst-case scenario of intended use (e.g., 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications).

  • Aqueous Simulant Processing:

    • After the migration period, take an aliquot of the aqueous food simulant (e.g., 10 mL).

    • Spike the aliquot with a known concentration of this compound internal standard (e.g., 10 ng/mL).

    • Perform Solid Phase Extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for LC-MS/MS analysis.

  • Fatty Food Simulant (Olive Oil) Processing:

    • After the migration period, take an aliquot of the olive oil (e.g., 5 g).

    • Spike with this compound internal standard.

    • Perform liquid-liquid extraction (LLE) with a solvent such as acetonitrile.

    • The acetonitrile phase, containing the bisphenols, is then further cleaned up using SPE as described for aqueous simulants.

Experimental Workflow for Migration Analysis

Migration_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis FCM Food Contact Material MigrationCell Migration Cell (e.g., 10 days at 40°C) FCM->MigrationCell Simulant Food Simulant Simulant->MigrationCell Spike Spike with This compound MigrationCell->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Bisphenol Z migration testing from food contact materials.

LC-MS/MS Analytical Protocol

This protocol details the instrumental analysis for the quantification of Bisphenol Z using this compound as an internal standard.

2.1. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for the specific instrument (e.g., source temperature, gas flows).

  • MRM Transitions: Specific precursor and product ions for Bisphenol Z and this compound need to be determined by infusing the analytical standards. Hypothetical transitions are provided in the data table below.

Data Presentation

The following tables summarize typical quantitative data that would be generated in a Bisphenol Z migration study.

Table 1: LC-MS/MS Parameters for Bisphenol Z and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Dwell Time (ms)Collision Energy (eV)
Bisphenol Z267.1133.1211.150-25
This compound273.1137.1217.150-25

Table 2: Method Performance and Migration Limits

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 µg/kg
Limit of Quantification (LOQ)0.03 µg/kg
Recovery (in food simulants)90-110%
Precision (RSD%)< 15%
Specific Migration Limit (SML) for BPA0.05 mg/kg[6]
Hypothetical SML for BPZTo be determined by regulatory bodies

Table 3: Example Migration Results from a Polycarbonate Container

Food SimulantTest ConditionsBisphenol Z Migration (µg/kg)
10% Ethanol10 days at 40°C1.5
3% Acetic Acid10 days at 40°C2.1
50% Ethanol2 hours at 70°C8.7

Signaling Pathway Considerations

Bisphenols are known endocrine disruptors, primarily through their interaction with estrogen receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by bisphenols, leading to downstream cellular effects.

Hypothetical Bisphenol Signaling Pathway

Signaling_Pathway BPZ Bisphenol Z ER Estrogen Receptor (ER) BPZ->ER Binding HRE Hormone Response Element ER->HRE Dimerization & Nuclear Translocation Transcription Gene Transcription HRE->Transcription Activation Protein Protein Synthesis Transcription->Protein CellularResponse Cellular Response (e.g., Proliferation, Differentiation) Protein->CellularResponse

Caption: Simplified hypothetical signaling pathway for Bisphenol Z.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the analysis of Bisphenol Z migration from food contact materials. The use of this compound as an internal standard in conjunction with LC-MS/MS is essential for achieving the accuracy and sensitivity required for regulatory compliance and human health risk assessment. Further research is needed to establish specific migration limits for Bisphenol Z and to fully understand its toxicological profile.

References

Application Notes and Protocols for the Analysis of Bisphenol Z using a d6-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Bisphenol Z (BPZ) utilizing a deuterated internal standard (d6-BPZ). The following sections offer comprehensive methodologies for various sample matrices, quantitative data summaries, and a visual representation of the analytical workflow.

Introduction

Bisphenol Z (BPZ) is a member of the bisphenol family of chemicals, which are widely used in the manufacturing of polycarbonate plastics and epoxy resins. Due to increasing scrutiny of Bisphenol A (BPA), alternative bisphenols like BPZ are being used more frequently. Consequently, the need for sensitive and reliable analytical methods for the determination of BPZ in various matrices, including environmental, food, and biological samples, is growing. The use of a stable isotope-labeled internal standard, such as d6-Bisphenol Z (d6-BPZ), is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. This application note details common and effective sample preparation techniques for BPZ analysis.

I. Sample Preparation Techniques

The choice of sample preparation technique is critical for the accurate and precise quantification of Bisphenol Z. The primary goals of sample preparation are to extract BPZ from the sample matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis. The most common techniques employed for bisphenol analysis are Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

A. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

Solid-phase extraction is a widely used technique for the extraction and preconcentration of organic analytes from aqueous samples.[1][2]

Principle: The sample is passed through a solid sorbent material that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For bisphenols, which are moderately polar, reversed-phase sorbents are commonly used.

Experimental Protocol:

  • Internal Standard Spiking: Spike the aqueous sample (e.g., 100 mL of a water sample) with a known concentration of d6-BPZ standard solution.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Strata-X) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[3] Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the pre-spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained BPZ and d6-BPZ with an appropriate organic solvent. A common choice is methanol or acetonitrile (e.g., 2 x 3 mL).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

B. Modified QuEChERS for Solid and Semi-Solid Samples (e.g., Food Matrices, Tissues)

The QuEChERS method is a popular sample preparation technique in food analysis due to its simplicity, speed, and low solvent consumption.[4][5][6]

Principle: The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.

Experimental Protocol:

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g of a food sample).

  • Internal Standard Spiking: Add a known amount of d6-BPZ internal standard solution directly to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) (e.g., 4 g MgSO₄ and 1 g NaCl), to the tube.[4] Shake vigorously for 1 minute to induce liquid-liquid partitioning.

  • Centrifugation: Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5-10 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent mixture. For bisphenols, a combination of primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences is often used.

  • Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge (e.g., 4000 rpm) for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for analysis.

II. Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of Bisphenol Z due to its high selectivity and sensitivity.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A reversed-phase column, such as a C18 or a biphenyl column, is suitable for the separation of bisphenols.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of additive like formic acid or ammonium hydroxide to improve ionization, is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed for bisphenols as they readily deprotonate.

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPZ and d6-BPZ are monitored.

III. Quantitative Data Summary

The following tables summarize validation data for the analysis of Bisphenol Z from various studies. It is important to note that these values can vary depending on the specific matrix, instrumentation, and protocol used.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Bisphenol Z

MatrixMethodLODLOQReference
Animal FeedUPLC-MS/MS0.02 - 0.75 µg/kg0.04 - 0.95 µg/kg[7]
Canned FoodsQuEChERS GC-MS-Low µg/kg range[4]
Human Urined-SPE/SPE HPLC-FLD-11.42 - 22.35 ng/mL[8]
Environmental WatersSPME-GC-MSLow µg/L rangeLow µg/L range[9]

Table 2: Recovery Data for Bisphenol Z

MatrixMethodSpiking LevelRecovery (%)Reference
Human Urined-SPE/SPE HPLC-FLD1 x LOQ, 1.5 x LOQ, 3 x LOQ74.3 - 86.5[8]
Environmental WatersSPME-GC-MS-> 80[9]
Amniotic FluidDLLME-HPLC-FLD20, 30, 40, 50 ng/mL80.9 - 115.9[10]

IV. Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of Bisphenol Z from sample collection to data acquisition.

BPZ_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Food, Biological Fluid) Spike Spike with d6-BPZ Internal Standard Sample->Spike Extraction Extraction (SPE or QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MS LC-MS/MS Analysis (ESI-, MRM) Concentration->LC_MS Quantification Quantification using BPZ/d6-BPZ Ratio LC_MS->Quantification Result Final Concentration Report Quantification->Result

Caption: Generalized workflow for Bisphenol Z analysis.

V. Conclusion

The methodologies presented provide a robust framework for the reliable quantification of Bisphenol Z in a variety of sample types. The use of a d6-labeled internal standard is paramount for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in extraction recovery. The choice between Solid-Phase Extraction and the QuEChERS method will depend on the specific sample matrix and laboratory resources. Both techniques, when coupled with LC-MS/MS, offer the sensitivity and selectivity required for trace-level analysis of Bisphenol Z. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their study.

References

Application Notes and Protocols: The Role of Deuterated Bisphenols in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed overview of the use of deuterated bisphenols as internal standards in pharmacokinetic (PK) studies. While the initial focus was on Bisphenol Z-d6, a comprehensive literature review indicates a predominant use of deuterated Bisphenol A (BPA), particularly d6-BPA, in such research. Therefore, this document will use d6-BPA as a primary example to illustrate the principles and methodologies applicable to other deuterated bisphenols. The use of stable isotope-labeled internal standards is crucial for accurately distinguishing the administered compound from ubiquitous background levels of the native bisphenol, thereby ensuring the integrity and precision of pharmacokinetic measurements.[1][2][3]

The primary application of deuterated bisphenols in pharmacokinetic studies is to serve as a tracer that can be administered to subjects and then measured in biological matrices like blood and urine. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the specific bisphenol without interference from environmental exposure to the non-deuterated form.[1][2][3]

Experimental Workflow for Human Pharmacokinetic Studies of d6-BPA

The following diagram outlines a typical experimental workflow for a human pharmacokinetic study involving the oral administration of d6-BPA.

G cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase subject_screening Subject Screening & Recruitment informed_consent Informed Consent subject_screening->informed_consent d6_bpa_admin Oral Administration of d6-BPA (e.g., 100 µg/kg bw) informed_consent->d6_bpa_admin blood_sampling Serial Blood Sampling (e.g., 0-48h) d6_bpa_admin->blood_sampling urine_collection Urine Collection (e.g., 24h, 48h) d6_bpa_admin->urine_collection sample_prep Sample Preparation (e.g., SPE, enzymatic hydrolysis) blood_sampling->sample_prep urine_collection->sample_prep lc_msms LC-MS/MS Analysis (Quantification of d6-BPA and metabolites) sample_prep->lc_msms pk_modeling Pharmacokinetic Modeling lc_msms->pk_modeling data_reporting Data Reporting & Interpretation pk_modeling->data_reporting

Caption: Experimental workflow for a human pharmacokinetic study using d6-BPA.

Detailed Experimental Protocols

The following protocols are synthesized from published human pharmacokinetic studies of d6-BPA.[1][3][4]

Protocol 1: Oral Administration of d6-BPA in Humans

1. Objective: To determine the pharmacokinetic profile of BPA in humans following a single oral dose.

2. Materials:

  • Deuterated Bisphenol A (d6-BPA)

  • Vehicle for administration (e.g., gelatin capsule or dissolved in a carrier)

  • Blood collection tubes (e.g., EDTA-coated)

  • Urine collection containers

  • Solid-Phase Extraction (SPE) cartridges

  • β-glucuronidase/sulfatase enzyme

  • LC-MS/MS system

3. Study Population:

  • A cohort of healthy adult male and female volunteers.[1][3]

  • Exclusion criteria should include known significant health issues and recent exposure to high levels of BPA.

4. Dosing and Administration:

  • A single oral dose of 100 µg/kg body weight of d6-BPA is administered to each subject.[1][3]

  • The d6-BPA can be administered in a gelatin capsule or dissolved in a suitable vehicle.

5. Sample Collection:

  • Blood: Venous blood samples are collected at predetermined time points, for example: pre-dose, and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[1]

  • Urine: All voided urine is collected over a 24 or 48-hour period.[1][3]

6. Sample Preparation for Analysis:

  • Serum/Plasma Preparation: Blood samples are centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.

  • Measurement of Unconjugated d6-BPA: An aliquot of serum/plasma is extracted using a suitable method like solid-phase extraction (SPE).

  • Measurement of Total d6-BPA: To measure the total d6-BPA (unconjugated + conjugated forms), an aliquot of serum/plasma or urine is incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the glucuronide and sulfate conjugates back to the parent d6-BPA. The hydrolyzed sample is then extracted.

7. LC-MS/MS Analysis:

  • The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be optimized for the specific detection and quantification of d6-BPA and its metabolites.

Protocol 2: Dermal Administration of d6-BPA in Humans

1. Objective: To determine the pharmacokinetic profile of BPA in humans following dermal exposure.

2. Materials:

  • d6-BPA in a suitable vehicle for dermal application (e.g., ethanol).

  • Occlusive dressing to cover the application site.

  • Other materials are similar to the oral administration protocol.

3. Study Population:

  • Similar to the oral administration study.[4][5]

4. Dosing and Administration:

  • A dose of 100 µg/kg body weight of d6-BPA is applied to a defined area of the skin (e.g., forearm).[4][5]

  • The application site is covered with an occlusive dressing for a specified period (e.g., 12 hours).[4][5]

5. Sample Collection:

  • Blood: Blood samples are collected at time points such as pre-dose, and at 1, 2, 4, 8, 12, 24, 48, and 72 hours after the start of dermal application.[4]

  • Urine: Urine is collected over a period of up to six days.[4]

6. Sample Preparation and Analysis:

  • The sample preparation and LC-MS/MS analysis follow the same procedures as described in the oral administration protocol.

Quantitative Data from d6-BPA Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters obtained from human studies involving oral and dermal administration of d6-BPA.

Table 1: Pharmacokinetic Parameters of d6-BPA after a Single Oral Dose (100 µg/kg bw) in Humans
ParameterUnconjugated d6-BPATotal d6-BPA (Unconjugated + Conjugated)Reference
Cmax (Maximum Serum Concentration) 6.5 nM (1.5 ng/mL)1711 nM (390 ng/mL)[1][3]
Tmax (Time to Cmax) 1.3 ± 0.52 h1.1 ± 0.50 h[1][3]
Terminal Elimination Half-life (t½) 6.2 ± 2.6 h6.4 ± 2.0 h[1][3]
Urinary Recovery (% of administered dose) -84 - 109% within 24-48h[1][3]
Table 2: Pharmacokinetic Parameters of d6-BPA after Dermal Administration (100 µg/kg bw over 12h) in Humans
ParameterUnconjugated d6-BPATotal d6-BPA (Unconjugated + Conjugated)Reference
Cmax (Maximum Serum Concentration) 0.272 nM3.26 nM[4][5]
Tmax (Time to Cmax) 2.8 h (detectable)1.4 h (detectable)[4][5]
Terminal Elimination Half-life (t½) 17.6 ± 7.69 h21.4 ± 9.81 h[4]
Urinary Recovery (% of applied dose) -<2% after six days[4]

Signaling Pathways and Metabolism

While a detailed signaling pathway for bisphenols is extensive, the primary metabolic pathway relevant to these pharmacokinetic studies is conjugation. The following diagram illustrates the main metabolic fate of BPA in the human body.

G BPA Bisphenol A (BPA) BPA_G BPA-Glucuronide BPA->BPA_G UGT enzymes BPA_S BPA-Sulfate BPA->BPA_S SULT enzymes Excretion Urinary Excretion BPA_G->Excretion BPA_S->Excretion

Caption: Major metabolic pathways of Bisphenol A in humans.

The use of deuterated internal standards, exemplified by d6-BPA, is indispensable for accurate and reliable pharmacokinetic studies of bisphenols. These studies have demonstrated that orally administered BPA is rapidly and extensively metabolized into glucuronide and sulfate conjugates and excreted in the urine.[1][3] In contrast, dermal exposure results in lower systemic availability, a longer apparent half-life, and a higher proportion of unconjugated BPA in the serum.[4][5] The methodologies and findings presented in these application notes provide a robust framework for researchers and drug development professionals engaged in the study of bisphenol pharmacokinetics. While data on this compound is currently limited, the principles and protocols outlined here can be adapted for the investigation of other bisphenol analogues.

References

Application Note: Determination of Bisphenols in Human Urine by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenols, such as Bisphenol A (BPA) and its analogues (e.g., BPS, BPF), are industrial chemicals used in the manufacturing of polycarbonate plastics and epoxy resins. Human exposure is widespread, and due to their endocrine-disrupting properties, there is a significant interest in monitoring their levels in biological matrices like urine. This application note details a robust and sensitive analytical method for the quantification of total bisphenol concentrations in human urine using a deuterated internal standard followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard (isotope dilution) is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[1][2]

Experimental Protocol

This protocol describes the steps for the determination of total bisphenol concentrations in human urine, which involves the enzymatic hydrolysis of conjugated bisphenols prior to extraction and analysis.

1. Materials and Reagents

  • Bisphenol standards (e.g., BPA, BPS, BPF)

  • Deuterated bisphenol internal standard (e.g., BPA-d16 or 13C12-BPA)[2][3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia[3][4]

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]

  • Human urine pool (for calibration and quality control standards)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of bisphenol standards and the deuterated internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with methanol or a methanol/water mixture to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard (e.g., BPA-d16 at 300 ng/mL).[3]

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To a 1 mL aliquot of urine, add 50 µL of the deuterated internal standard working solution.[3]

    • Add 100 µL of 1.0 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 2000 units).[3]

    • Vortex the mixture and incubate at 37°C for 4 to 8 hours to ensure complete hydrolysis of the bisphenol glucuronides.[3][5]

3. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.[6]

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.[6]

  • Elution: Elute the bisphenols with methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase starting condition (e.g., 50:50 water/methanol).[6]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex F5 or Atlantis Premier BEH C18 AX).[5][7]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate.[7]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[6][8]

    • Injection Volume: 5-20 µL.[6][7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is preferred for bisphenols.[7][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8] Monitor at least two transitions (quantifier and qualifier) for each analyte and the internal standard.[7][8]

Data Presentation

The following tables summarize typical quantitative data for the analysis of bisphenols in urine.

Table 1: LC-MS/MS MRM Transitions and Retention Times for Selected Bisphenols

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Retention Time (min)
Bisphenol A (BPA)227.1212.1133.12.50[7][9]
Bisphenol S (BPS)249.2108.192.10.84[9]
Bisphenol F (BPF)199.393.1105.11.62[9]
BPA-d16 (IS)241.1223.1142.1~2.48[3]

Table 2: Method Validation Parameters

ParameterBisphenol ABisphenol SBisphenol FReference
LOD (ng/mL) 0.03 - 0.10.020.08[7][10][11][12]
LOQ (ng/mL) 0.084 - 0.250.050.10[2][10][11]
Recovery (%) 85 - 11292 - 11292 - 112[4][10]
Precision (RSD%) < 15< 15< 15[4][5][10]
**Linearity (R²) **> 0.99> 0.99> 0.99[5][11][13]

Workflow Diagram

The following diagram illustrates the analytical workflow for the determination of bisphenols in urine.

G cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine 1. Urine Sample (1 mL) Spike 2. Spike with Deuterated Internal Standard Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis Condition 4. Condition SPE Cartridge Hydrolysis->Condition Proceed to Extraction Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Bisphenols Wash->Elute Dry 8. Evaporate to Dryness Elute->Dry Reconstitute 9. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS Inject into LC-MS/MS Data 11. Data Processing and Quantification LCMS->Data

References

Application Note: High-Throughput Screening Workflow for Bisphenol Z Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol Z (BPZ) is an analog of Bisphenol A (BPA) and is utilized in the manufacturing of various consumer products. Studies have indicated that BPZ, much like BPA, exhibits endocrine-disrupting properties by interacting with estrogen receptors.[1][2][3] Some research suggests that BPZ may have an estrogenic potency comparable to or even greater than BPA.[1][4] Consequently, there is a pressing need for robust, high-throughput screening (HTS) methods to assess the biological activity of BPZ and to identify compounds that may modulate its cellular effects.

This application note details a comprehensive workflow for the high-throughput screening of compounds that may interfere with the cellular uptake and metabolism of Bisphenol Z. The protocol leverages a human breast cancer cell line (MCF-7), a common model for studying estrogenic activity.[1][5] For accurate and precise quantification, a stable isotope-labeled internal standard, Bisphenol Z-d6, is employed. The analytical backend of this workflow is a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7] The use of a deuterated internal standard is critical in HTS applications to minimize variability arising from matrix effects and sample processing, ensuring high-quality, reliable data.[8][9][10]

Principle of the Assay

This workflow is designed to identify small molecules that inhibit the cellular uptake or promote the metabolism of Bisphenol Z. MCF-7 cells are incubated with a defined concentration of Bisphenol Z in the presence of a library of test compounds. After the incubation period, the concentration of Bisphenol Z remaining in the cell culture supernatant is quantified. A decrease in the extracellular BPZ concentration suggests cellular uptake and/or metabolism, while a compound that inhibits this process would result in a higher remaining concentration of BPZ. This compound is introduced as an internal standard during the sample preparation phase to correct for any analyte loss during extraction and to account for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Human breast cancer cell line MCF-7 (ATCC HTB-22).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • For the assay, wash the cells with phosphate-buffered saline (PBS) and detach them using Trypsin-EDTA.

    • Resuspend the cells in the culture medium and perform a cell count.

    • Seed the cells into 96-well cell culture plates at a density of 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment and BPZ Exposure
  • Materials:

    • Test compound library (e.g., 10 mM stock in DMSO).

    • Bisphenol Z (BPZ) stock solution (10 mM in DMSO).

    • Positive control (e.g., a known inhibitor of organic anion transporting polypeptides).

    • Negative control (DMSO).

  • Protocol:

    • Prepare a working solution of the test compounds at 100 µM in culture medium.

    • Prepare a working solution of Bisphenol Z at 20 µM in culture medium.

    • Aspirate the seeding medium from the 96-well plates.

    • Add 50 µL of the 100 µM test compound working solution to the respective wells (final concentration 50 µM). For control wells, add 50 µL of medium with 0.5% DMSO.

    • Add 50 µL of the 20 µM Bisphenol Z working solution to all wells (final concentration 10 µM).

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

Sample Preparation for LC-MS/MS Analysis
  • Materials:

    • This compound internal standard (ISTD) working solution (100 ng/mL in methanol).

    • Methanol, HPLC grade.

    • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase).

  • Protocol:

    • After incubation, transfer 80 µL of the supernatant from each well of the cell culture plate to a new 96-well plate.

    • Add 80 µL of the this compound ISTD working solution to each well.

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the 160 µL sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol).

LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: The separation can be achieved using a C18 reversed-phase column.[7]

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).[11][12]

Data Presentation

Table 1: LC-MS/MS Parameters for BPZ and BPZ-d6
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Bisphenol Z (Quantifier) 303.1133.1100-25
Bisphenol Z (Qualifier) 303.1211.1100-18
This compound (ISTD) 309.1137.1100-25
Table 2: Sample Preparation Efficiency
ParameterValue
Extraction Recovery of BPZ > 90%
Matrix Effect < 15%
Process Efficiency > 85%
Table 3: High-Throughput Screening Results (Example Data)
Compound IDBPZ Concentration (µM)% Inhibition of Uptake/MetabolismHit Classification
Negative Control (DMSO) 5.20%No
Positive Control 9.590%Yes
Test Compound 1 5.44%No
Test Compound 2 8.977%Yes
Test Compound 3 6.119%No

Note: % Inhibition is calculated relative to the difference between the positive and negative controls.

Visualizations

Workflow Diagram

HTS_Workflow cluster_assay Cell-Based Assay cluster_prep Sample Preparation cluster_analysis Analysis cell_seeding 1. Seed MCF-7 Cells (96-well plate) compound_treatment 2. Add Test Compounds & Controls cell_seeding->compound_treatment bpz_exposure 3. Add Bisphenol Z compound_treatment->bpz_exposure incubation 4. Incubate 24h bpz_exposure->incubation supernatant_collection 5. Collect Supernatant incubation->supernatant_collection istd_addition 6. Add BPZ-d6 (ISTD) supernatant_collection->istd_addition spe 7. Solid Phase Extraction istd_addition->spe reconstitution 8. Reconstitute in Mobile Phase spe->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms data_processing 10. Data Processing (Peak Integration) lcms->data_processing hit_id 11. Hit Identification (Z-Score > 2) data_processing->hit_id

Caption: High-throughput screening workflow for identifying modulators of Bisphenol Z.

Signaling Pathway Diagram

Estrogen_Signaling BPZ Bisphenol Z ER Estrogen Receptor (ER) (Cytoplasm) BPZ->ER Dimer ER Dimerization ER->Dimer BPZ Binding & HSP90 Dissociation HSP HSP90 Complex ER-HSP90 Complex HSP->Complex Complex->ER Nucleus Nucleus Dimer->Nucleus ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Simplified estrogen receptor signaling pathway activated by Bisphenol Z.

Conclusion

The described workflow provides a robust and scalable method for the high-throughput screening of compound libraries to identify molecules that modulate the cellular uptake or metabolism of Bisphenol Z. The integration of a stable isotope-labeled internal standard, this compound, coupled with a sensitive LC-MS/MS detection method, ensures the generation of high-quality, reliable, and reproducible data. This approach is invaluable for toxicological studies, drug discovery, and risk assessment of endocrine-disrupting chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Utilizing Bisphenol Z-d6 for Robust Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects using Bisphenol Z-d6 (BPZ-d6) as an internal standard in complex sample analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.

Issue / QuestionPotential CausesRecommended Solutions
Poor or Inconsistent Recovery of BPZ-d6 Incomplete Sample Preparation: Inefficient extraction (Solid-Phase Extraction or Liquid-Liquid Extraction) can lead to loss of the internal standard.- Optimize SPE Protocol: Ensure proper conditioning of the SPE cartridge, appropriate loading flow rate, and use of an optimal elution solvent. Review the wash steps to ensure the internal standard is not being partially eluted. - Optimize LLE Protocol: Evaluate different extraction solvents and pH conditions to ensure efficient partitioning of BPZ-d6 into the organic phase. Ensure vigorous and consistent mixing.
Degradation of BPZ-d6: The internal standard may degrade during sample storage or processing.- Assess Stability: Perform stability tests of BPZ-d6 in the sample matrix under the storage and processing conditions used.[1] - Use Fresh Solutions: Prepare working solutions of BPZ-d6 fresh or validate their stability over time.
High Variability in Analyte/BPZ-d6 Response Ratio Differential Matrix Effects: The analyte and BPZ-d6 may not be experiencing the same degree of ion suppression or enhancement. This can occur if they do not co-elute perfectly.[2]- Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or column chemistry to ensure co-elution of the analyte and BPZ-d6. - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
Contamination: Contamination with unlabeled Bisphenol Z in the samples or from external sources can affect the accuracy of the results.[4][5]- Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade to minimize background contamination.[5] - Thoroughly Clean Labware: Avoid the use of polycarbonate plastics which can be a source of bisphenol contamination.[4][6]
Significant Ion Suppression or Enhancement Co-elution with Matrix Components: Endogenous compounds in the sample matrix (e.g., phospholipids in plasma) can co-elute with the analyte and internal standard, competing for ionization.[7][8]- Improve Sample Cleanup: Employ more rigorous sample preparation techniques like dispersive solid-phase extraction (d-SPE) or selective SPE cartridges to remove interfering substances.[9] - Modify Chromatography: Alter the chromatographic conditions to separate the analyte and BPZ-d6 from the majority of matrix components.
High Concentration of Salts or Buffers: Non-volatile salts or buffers in the sample can lead to ion suppression in the mass spectrometer source.- Optimize Sample Preparation: Ensure that the final sample injected into the LC-MS/MS system has a low salt concentration. Use volatile mobile phase additives.
Split or Tailing Peaks for BPZ and/or BPZ-d6 Column Overload or Contamination: Injecting too concentrated a sample or accumulation of matrix components on the analytical column can lead to poor peak shape.[10]- Dilute the Sample: Reduce the concentration of the sample being injected. - Column Washing: Implement a robust column washing procedure between injections to remove retained matrix components.[11]
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.- Match Sample Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.[11]

Frequently Asked Questions (FAQs)

1. Why should I use a deuterated internal standard like this compound?

Stable isotope-labeled internal standards, such as BPZ-d6, are considered the gold standard for quantitative LC-MS/MS analysis.[12] They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[2]

2. Can BPZ-d6 perfectly correct for all matrix effects?

While highly effective, a deuterated internal standard may not always perfectly correct for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the native analyte. If this separation is significant and occurs in a region of changing ion suppression, the analyte and internal standard may experience different degrees of matrix effects, leading to biased results.[2] Careful chromatographic optimization is key to ensure co-elution.

3. What are the most common sources of background contamination for bisphenols?

Bisphenols are ubiquitous in laboratory environments. Common sources of contamination include polycarbonate plastic containers, pipette tips, and even solvents that are not of sufficient purity.[4][5][6] To minimize background levels, it is crucial to use glass or polypropylene labware, high-purity LC-MS grade solvents, and to regularly run procedural blanks to assess for contamination.[5]

4. How is the matrix effect quantitatively assessed?

The matrix effect (ME) can be calculated by comparing the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the analyte in a neat solvent solution at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]

5. What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample preparation?

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte of interest while other matrix components are washed away. It can provide very clean extracts and allows for sample concentration.[6]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). It is a simpler technique but may be less selective than SPE.[6]

The choice between SPE and LLE depends on the complexity of the matrix, the required level of cleanup, and the desired sample throughput.

Quantitative Data Summary

The following tables summarize quantitative data for matrix effect and recovery of Bisphenol Z and other bisphenols from various studies.

Table 1: Matrix Effect (%) of Bisphenols in Different Biological Matrices

AnalyteUrineSerumPlasmaReference
BPZ 98.153.751.9[13]
BPA 82.0116.359.3[13]
BPF 85.496.3113.2[13]
BPS 91.687.696.5[13]

Matrix Effect (%) is calculated as (Peak area of post-extraction spiked sample / Peak area of standard in neat solvent) × 100. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.

Table 2: Extraction Recovery (%) of Bisphenols in Different Biological Matrices

AnalyteUrineSerumPlasmaReference
BPZ 91.2107.896.7[13]
BPA 97.3117.296.0[13]
BPF 84.595.682.3[13]
BPS 105.1108.992.3[13]

Recovery (%) is calculated as (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) × 100.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for specific applications.

  • Enzymatic Hydrolysis: To measure total BPZ (free and conjugated), an enzymatic hydrolysis step is typically required.

    • To 1 mL of urine, add a suitable buffer (e.g., sodium acetate) to adjust the pH to ~5.

    • Add β-glucuronidase/sulfatase enzyme.

    • Incubate the sample (e.g., at 37°C for 4-18 hours).[9]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute the analytes (including BPZ and BPZ-d6) with a suitable organic solvent (e.g., 3 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of Bisphenol Z and its deuterated internal standard.

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 5 mM ammonium acetate).

  • Mobile Phase B: Methanol or acetonitrile with the same additive.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for bisphenols.[1]

  • MS/MS Transitions (MRM): Specific precursor-to-product ion transitions for BPZ and BPZ-d6 need to be optimized on the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Complex Sample (e.g., Plasma) add_is Spike with BPZ-d6 sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Wash / Cleanup extraction->cleanup elute Elution cleanup->elute evap_recon Evaporate & Reconstitute elute->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms Inject Sample data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant final_conc Final Concentration quant->final_conc

Caption: Experimental workflow for the analysis of complex samples using BPZ-d6.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With BPZ-d6 Internal Standard sample Sample Injection analyte_only Analyte sample->analyte_only analyte_is Analyte + BPZ-d6 sample->analyte_is ion_suppression Ion Suppression (Matrix Effect) analyte_only->ion_suppression low_signal Inaccurate Low Signal ion_suppression->low_signal ion_suppression_both Ion Suppression (Matrix Effect) analyte_is->ion_suppression_both ratio Ratio (Analyte/BPZ-d6) Remains Constant ion_suppression_both->ratio Both suppressed proportionally accurate_signal Accurate Signal ratio->accurate_signal

Caption: How BPZ-d6 compensates for matrix effects like ion suppression.

References

Technical Support Center: Ensuring the Isotopic Purity of Bisphenol Z-d6 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Bisphenol Z-d6 for precise and reliable quantification in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound (BPZ-d6) is a deuterated form of Bisphenol Z, where six hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] The isotopic purity of BPZ-d6 is critical because the presence of unlabeled Bisphenol Z (d0) or partially labeled intermediates can interfere with the accurate quantification of the target analyte, leading to erroneous results.

Q2: How is the isotopic purity of this compound determined?

A2: The isotopic purity of this compound is primarily determined using two analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is a common method to assess isotopic purity by analyzing the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR can be used to confirm the positions of deuterium labeling and assess the degree of deuteration.[5][6]

Q3: What are the common isotopic impurities found in this compound?

A3: Common isotopic impurities can include:

  • Unlabeled Bisphenol Z (d0): The native, non-deuterated form of the molecule.

  • Partially Deuterated Intermediates: Molecules with fewer than six deuterium atoms (d1-d5).

  • Over-labeled species: While less common, it is possible to have species with more than the intended number of deuteriums if the starting materials for synthesis contain deuterium.

Q4: What is a typical acceptable isotopic purity for this compound to be used as an internal standard?

A4: For most quantitative applications, the isotopic purity of a deuterated internal standard should be high, typically above 98%. However, the required purity can depend on the sensitivity of the assay and the concentration of the analyte being measured. It is crucial to verify the isotopic purity of each new batch of internal standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High abundance of d0 peak in the mass spectrum of this compound Contamination of the BPZ-d6 standard with the unlabeled analog.1. Source a new, certified batch of this compound with a higher specified isotopic purity.2. If a new standard is not available, the contribution of the d0 impurity in the internal standard can be mathematically corrected for in the final calculations, but this is less ideal.
Unexpected peaks in the chromatogram when analyzing the BPZ-d6 standard. Chemical impurities in the standard.1. Verify the chemical purity using a high-resolution LC-MS method.2. If significant chemical impurities are present, a new standard should be procured.
Shift in retention time of BPZ-d6 compared to the unlabeled Bisphenol Z. "Isotope effect" where deuteration can slightly alter the physicochemical properties of the molecule, leading to chromatographic differences. This is more pronounced with a larger number of deuterium atoms.1. This is often a minor and reproducible shift. Ensure that the integration windows for both the analyte and the internal standard are set appropriately.2. If the shift is significant and causes co-elution with other matrix components, chromatographic method optimization (e.g., adjusting the gradient) may be necessary.
Inconsistent quantification results across different batches of BPZ-d6. Variation in the isotopic purity between batches.1. Always determine the isotopic purity of a new batch of internal standard before use in quantitative assays.2. Maintain a reference batch of the internal standard for comparison.
Signal suppression or enhancement of the BPZ-d6 peak. Matrix effects from the sample (e.g., urine, plasma) can differentially affect the ionization of the analyte and the internal standard.1. Optimize the sample preparation method to remove interfering matrix components.2. Ensure that the analyte and internal standard co-elute as closely as possible to experience similar matrix effects.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range that includes the molecular ions of unlabeled Bisphenol Z (m/z ~267) and this compound (m/z ~273).

    • Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues (d0 to d6).

    • Calculate the relative abundance of each isotopologue by integrating the area under each peak.

    • The isotopic purity is reported as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

    Isotopic Purity (%) = (Abundance of d6 / Sum of Abundances of d0 to d6) x 100

Protocol 2: Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, acetone-d6). The choice of solvent should be one in which the non-deuterated Bisphenol Z signals are well-resolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The signals corresponding to the positions where deuterium has been incorporated should be significantly reduced in intensity or absent compared to the spectrum of an unlabeled Bisphenol Z standard.

  • ²H NMR Acquisition:

    • Acquire a deuterium NMR spectrum.

    • Signals should be observed at the chemical shifts corresponding to the deuterated positions, confirming the location of the deuterium labels.

Data Presentation

Table 1: Theoretical Isotopic Distribution of this compound

The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes and the degree of deuterium enrichment. Assuming a 99% deuterium enrichment at each of the six labeled positions, the expected relative abundances of the major isotopologues are presented below.

IsotopologueChemical FormulaExact Mass (Da)Relative Abundance (%)
BPZ-d0C₁₈H₂₀O₂268.14630.00
BPZ-d1C₁₈H₁₉D₁O₂269.15260.00
BPZ-d2C₁₈H₁₈D₂O₂270.15890.00
BPZ-d3C₁₈H₁₇D₃O₂271.16510.01
BPZ-d4C₁₈H₁₆D₄O₂272.17140.15
BPZ-d5C₁₈H₁₅D₅O₂273.17775.49
BPZ-d6 C₁₈H₁₄D₆O₂ 274.1840 94.35

Note: The relative abundances are calculated based on a binomial expansion assuming a 99% isotopic enrichment at each of the six deuterium positions. The presence of naturally occurring ¹³C will also contribute to M+1 and M+2 peaks for each isotopologue.

Visualizations

Experimental Workflow for Bisphenol Quantification using BPZ-d6 Internal Standard

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Add precise amount Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for quantifying bisphenols using this compound as an internal standard.

Signaling Pathway Disruption by Bisphenols

signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER ERK_MAPK ERK/MAPK Pathway GPER->ERK_MAPK Activates PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Activates ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds Gene_Transcription Gene Transcription ERK_MAPK->Gene_Transcription PI3K_Akt->Gene_Transcription ERE->Gene_Transcription Regulates Bisphenol_Z Bisphenol Z Bisphenol_Z->GPER Bisphenol_Z->ER Binds & Disrupts Estrogen Estrogen Estrogen->GPER Estrogen->ER Binds

Caption: Bisphenol Z can disrupt estrogen signaling pathways.

References

Troubleshooting poor recovery of Bisphenol Z-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help you troubleshoot and resolve issues related to the poor recovery of Bisphenol Z-d6 during sample extraction. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Bisphenol Z (BPZ), an analogue of Bisphenol A (BPA).[1][2][3] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Bisphenol Z and other related bisphenols. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the non-labeled analyte while having nearly identical chemical and physical properties. This helps to correct for variations in sample preparation, extraction, and instrument response.[4][5]

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of deuterated internal standards like this compound can stem from several factors during sample extraction.[6][7] The most common causes include:

  • Suboptimal pH: The pH of the sample matrix can significantly affect the ionization state of bisphenols and their interaction with extraction media.[8][9][10][11]

  • Inappropriate Solvent Selection: The polarity and composition of the loading, washing, and elution solvents are critical for efficient extraction.[6]

  • Poor Solid-Phase Extraction (SPE) Cartridge Performance: Issues with the SPE sorbent, such as channeling or incomplete conditioning, can lead to analyte breakthrough and poor retention.[12][13]

  • Matrix Effects: Components of the sample matrix can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer. It's a known phenomenon that deuterated internal standards may not always fully compensate for matrix effects, which is termed "differential matrix effects".[14][15][16]

  • Analyte Degradation: Although less common for stable compounds like bisphenols, degradation during extraction is a possibility under harsh conditions.[6][17]

  • Contamination: Contamination from laboratory equipment, solvents, or reagents can interfere with the analysis and affect recovery calculations.[18][19][20]

Q3: Can the matrix of my sample affect the recovery of a deuterated internal standard?

Yes, absolutely. The sample matrix can have a significant impact on the recovery of deuterated internal standards.[14][21] This is often referred to as a "matrix effect." Even though deuterated standards are chemically very similar to the analyte, slight differences in their chromatographic behavior can lead to them being affected differently by co-eluting matrix components. This can result in either ion suppression or enhancement, leading to inaccurate quantification if not properly addressed.[16]

Troubleshooting Guides

Guide 1: Optimizing Sample pH for Extraction

The pH of your sample can drastically influence the recovery of this compound. Bisphenols are weakly acidic, and their charge state changes with pH.

Recommended Actions:

  • Perform a pH Optimization Study:

    • Prepare aliquots of your sample matrix spiked with a known concentration of this compound.

    • Adjust the pH of these aliquots to a range of values (e.g., pH 3, 5, 7, and 9).

    • Proceed with your standard extraction protocol for each pH value.

    • Analyze the extracts and compare the recovery of this compound at each pH to determine the optimal condition. Some studies on BPA have shown that acidification can improve extraction efficiency, while others have found higher recovery without it, indicating matrix dependency.[8][11]

Table 1: Effect of pH on Bisphenol A Recovery (Illustrative)

Sample MatrixpH AdjustmentObservationReference
Landfill LeachateAcidified5% increase in extraction efficiency.[11]
Landfill LeachateNo AcidificationHigher amount of BPA extracted with ethanol.[8]
Canned GoodspH 6Maximum signal achieved.[9]
Resin SealantspH 3.0Higher BPA release compared to pH 6.5 and 10.0.[22]

This table illustrates the variable effect of pH on BPA recovery as found in the literature and suggests that the optimal pH is matrix-dependent.

Guide 2: Solid-Phase Extraction (SPE) Troubleshooting

Poor performance of the SPE step is a frequent cause of low recovery.

Recommended Actions:

  • Verify SPE Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. Inadequate conditioning can lead to poor retention of the analyte.

  • Optimize Loading, Washing, and Elution Solvents:

    • Loading: Ensure the sample is loaded in a solvent that promotes strong retention on the sorbent. For reversed-phase SPE (like C18), the loading solvent should be highly aqueous.

    • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A mixture of water and a small percentage of organic solvent is often used.

    • Elution: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high-percentage organic solvent like methanol, acetonitrile, or a mixture.

  • Evaluate Different Sorbent Chemistries: If you are using a C18 cartridge and experiencing low recovery, consider trying a different sorbent. Polymeric sorbents or mixed-mode cation exchange cartridges have been shown to be effective for bisphenol extraction.[23]

  • Check for Cartridge Overloading: Ensure that the amount of sample and matrix components being loaded onto the SPE cartridge does not exceed its capacity.

dot

SPE_Troubleshooting cluster_start cluster_protocol SPE Protocol Verification cluster_outcome start Start: Low this compound Recovery conditioning Check Cartridge Conditioning start->conditioning Initial Check solvents Optimize Solvents (Load, Wash, Elute) conditioning->solvents If conditioning is correct sorbent Evaluate Sorbent Chemistry (e.g., C18, Polymeric) solvents->sorbent If solvents are optimized loading Check for Overloading sorbent->loading If sorbent is appropriate end Recovery Improved loading->end If not overloaded

Caption: A flowchart for troubleshooting SPE recovery issues.

Guide 3: Liquid-Liquid Extraction (LLE) Troubleshooting

If you are using LLE, several parameters can be adjusted to improve recovery.

Recommended Actions:

  • Optimize Solvent Choice: The choice of extraction solvent is crucial. Dichloromethane and mixtures containing hexane or ethanol have been used for bisphenol extraction.[8][24][25] The polarity of the solvent should be appropriate to partition the this compound from the aqueous phase.

  • Adjust pH: As with SPE, the pH of the aqueous phase should be optimized to ensure this compound is in its neutral form.

  • Salting Out: Adding a salt like sodium chloride to the aqueous phase can increase the partitioning of the analyte into the organic solvent.[24]

  • Emulsion Prevention: If emulsions form, they can be broken by centrifugation, heating, or adding a small amount of a different organic solvent.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Bisphenols

This is a general protocol that should be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • To a 100 mL water sample, add the this compound internal standard.

    • Adjust the sample pH to the optimized value (e.g., pH 4-6) using an appropriate acid or buffer.[9][26]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound and other bisphenols with 2 x 3 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for Bisphenols

This is a general protocol that should be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • To a 50 mL aqueous sample in a separatory funnel, add the this compound internal standard.

    • Adjust the pH to the optimized value.

    • Add a salt, such as sodium chloride (e.g., 5 g), to the sample and dissolve.[24]

  • Extraction:

    • Add 25 mL of an appropriate organic solvent (e.g., dichloromethane).

    • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

  • Collection:

    • Drain the organic layer into a collection flask.

    • Repeat the extraction step two more times with fresh organic solvent.

  • Drying and Evaporation:

    • Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a small volume under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final residue in a suitable solvent for analysis.

Visualizing the Troubleshooting Process

dot

Troubleshooting_Workflow cluster_problem cluster_investigation Initial Investigation cluster_optimization Extraction Optimization cluster_solution problem Poor Recovery of This compound check_protocol Review Extraction Protocol problem->check_protocol check_reagents Verify Reagent and Standard Quality problem->check_reagents check_instrument Confirm Instrument Performance problem->check_instrument optimize_ph Optimize Sample pH check_protocol->optimize_ph optimize_spe Troubleshoot SPE (Solvents, Sorbent) check_protocol->optimize_spe optimize_lle Troubleshoot LLE (Solvent, Salting out) check_protocol->optimize_lle solution Improved Recovery optimize_ph->solution matrix_effects Investigate Matrix Effects optimize_spe->matrix_effects optimize_lle->matrix_effects matrix_effects->solution

Caption: A workflow for troubleshooting poor internal standard recovery.

References

Technical Support Center: Analysis of Bisphenol Z-d6 by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Bisphenol Z-d6 (BPZ-d6) in electrospray ionization (ESI) mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS?

A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This results in a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis. The suppression occurs within the ESI source as matrix components can compete for charge or alter the physical properties of the droplets, hindering the formation of gas-phase analyte ions.

Q2: Why is my deuterated internal standard, this compound, also showing signal suppression?

A2: While stable isotope-labeled internal standards like this compound are designed to co-elute with the unlabeled analyte and experience similar matrix effects, they are not immune to signal suppression.[2] If the concentration of co-eluting matrix components is high enough, it can suppress the signal of both the analyte and the internal standard.[3] The key benefit of using a deuterated internal standard is that the ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification despite signal suppression. However, if the suppression is so severe that the internal standard signal is lost or falls below a reliable detection limit, quantification will be compromised.

Q3: What are the common causes of signal suppression for this compound?

A3: Common causes of signal suppression for this compound, which is typically analyzed in negative ion mode, include:

  • High concentrations of salts or non-volatile buffers: These can form adducts with the analyte or contaminate the ion source.

  • Co-elution with highly abundant matrix components: In biological samples, phospholipids and other endogenous compounds are common sources of suppression.[4]

  • Mobile phase additives: While often necessary for good chromatography, some additives can compete for ionization. For example, trifluoroacetic acid (TFA) is a known signal suppressor in negative ion mode.

  • Poorly optimized ESI source parameters: Incorrect spray voltage, gas flow rates, or temperatures can exacerbate suppression effects.[5]

Q4: Can changing the mobile phase composition help reduce signal suppression?

A4: Yes, optimizing the mobile phase can significantly impact signal intensity. For bisphenols, using additives like ammonium fluoride has been shown to improve ionization efficiency in negative mode ESI.[6][7] It is crucial to use volatile buffers and additives at the lowest effective concentration to minimize their contribution to signal suppression.[8]

Q5: Are there alternative ionization techniques that are less prone to signal suppression for bisphenols?

A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be less susceptible to matrix effects for certain bisphenols compared to ESI.[9] If significant and unmanageable signal suppression is encountered with ESI, exploring these alternative ionization sources may provide better sensitivity and robustness.

Troubleshooting Guides

Problem: Low or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving low or absent signal for your deuterated internal standard.

start Start: Low/No BPZ-d6 Signal check_ms 1. Verify MS Instrument Performance (Tune & Calibrate) start->check_ms check_is 2. Confirm Internal Standard Integrity (Fresh Dilution, Correct Concentration) check_ms->check_is infusion_exp 3. Perform Post-Column Infusion Experiment (Identify Suppression Zones) check_is->infusion_exp suppression_present Significant Suppression Detected? infusion_exp->suppression_present optimize_chrom 4a. Optimize Chromatography (Shift Analyte from Suppression Zone) suppression_present->optimize_chrom Yes improve_cleanup 4b. Enhance Sample Cleanup (SPE, LLE) suppression_present->improve_cleanup Yes no_suppression No Significant Suppression suppression_present->no_suppression No end End: Signal Restored optimize_chrom->end improve_cleanup->end recheck_ms Re-evaluate MS Parameters and IS Solution no_suppression->recheck_ms recheck_ms->check_ms

Caption: Troubleshooting workflow for low or no this compound signal.

Problem: High Variability in this compound Signal

High variability in the internal standard signal across a batch can lead to poor precision. This guide helps identify and mitigate the causes.

Data Presentation: Quantifying Signal Suppression

The following tables illustrate how to present data to assess the impact of matrix effects and the effectiveness of different sample preparation methods.

Table 1: Effect of Matrix Concentration on this compound Signal Intensity

Matrix Concentration (Plasma Extract Dilution)This compound Peak Area (Counts)Signal Suppression (%)
Neet Solution (0%)1,500,0000%
1:1001,250,00016.7%
1:50980,00034.7%
1:20650,00056.7%
1:10320,00078.7%

Table 2: Comparison of Sample Preparation Techniques on this compound Signal Recovery

Sample Preparation MethodMean this compound Peak Area (Counts)Signal Recovery (%) vs. Neet Solution
Protein Precipitation450,00030%
Liquid-Liquid Extraction (LLE)975,00065%
Solid-Phase Extraction (SPE)1,350,00090%

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones

This experiment helps visualize regions in the chromatogram where signal suppression occurs.[10][11][12]

Objective: To identify retention times where co-eluting matrix components suppress the ESI signal.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • Solution of this compound in mobile phase (e.g., 50 ng/mL).

  • Blank matrix extract (e.g., extracted plasma without analyte or IS).

  • Neat solvent (mobile phase).

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for the assay.

  • Connect the outlet of the LC column to a T-junction.

  • Connect a syringe pump containing the this compound solution to the second port of the T-junction.

  • Connect the third port of the T-junction to the ESI source of the mass spectrometer.

  • Set the syringe pump to deliver a constant, low flow rate of the this compound solution (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the MRM transition for this compound.

  • Start the syringe pump and LC flow. Once a stable baseline signal for this compound is observed, perform the following injections: a. Inject a neat solvent blank. This will establish the unsuppressed baseline signal. b. Inject the blank matrix extract.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal after injecting the matrix extract indicates a zone of ion suppression.

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Injects Matrix Blank) lc_pump->autosampler column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Constant flow of BPZ-d6) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Evaluating Matrix Effects using Post-Extraction Spiking

Objective: To quantify the percentage of signal suppression or enhancement caused by the sample matrix.

Materials:

  • Blank matrix (e.g., plasma, urine).

  • Processed blank matrix extract (after your chosen sample preparation method).

  • This compound standard solution.

  • Neat solvent (mobile phase).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the neat solvent at the desired final concentration.

    • Set B (Post-Extraction Spike): Spike the this compound standard into the processed blank matrix extract at the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

  • The recovery of the extraction procedure can be calculated as:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Signaling Pathways and Logical Relationships

cluster_solution Solution Phase (ESI Droplet) cluster_gas Gas Phase analyte BPZ-d6 Anion charge Limited Surface Charge analyte->charge Competes for matrix Matrix Anions (e.g., Phospholipids) matrix->charge Competes for suppressed_analyte Reduced [BPZ-d6]- Signal matrix->suppressed_analyte Causes gas_analyte [BPZ-d6]- charge->gas_analyte Successful Ion Evaporation charge->suppressed_analyte Inefficient Ion Evaporation (Suppression)

Caption: Mechanism of ion suppression in the ESI source.

References

Correcting for Instrument Variability with Bisphenol Z-d6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bisphenol Z-d6 as an internal standard to correct for instrument variability in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (deuterated) form of Bisphenol Z. It is an ideal internal standard because it is chemically identical to the analyte (Bisphenol Z) but has a different mass due to the presence of deuterium atoms.[1] This allows it to be distinguished by a mass spectrometer. Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2][3]

Q2: How does this compound correct for instrument variability?

Instrument variability, which includes fluctuations in injection volume, ionization efficiency, and detector response, can significantly impact analytical results.[2][3] By adding a known and constant amount of this compound to all samples (calibrators, quality controls, and unknowns) at the beginning of the workflow, any variations experienced by the analyte (Bisphenol Z) will also be experienced by the internal standard to the same extent.[1] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains stable even if the absolute signals fluctuate.[1][4]

Q3: What are the key advantages of using a deuterated internal standard like this compound over other types of internal standards?

Deuterated internal standards are considered the "gold standard" for mass spectrometry-based quantification for several reasons:

  • Similar Physicochemical Properties: They have nearly identical chemical and physical properties to their non-deuterated counterparts.[2]

  • Co-elution: In chromatography, they typically co-elute with the analyte, meaning they are subjected to the same matrix effects and ionization suppression or enhancement at the same time.[5]

  • High Accuracy and Precision: Their use leads to improved accuracy and precision in quantitative analysis by effectively normalizing for variations throughout the analytical process.[2][3][6]

Q4: When should I add this compound to my samples?

For optimal results, the internal standard should be added to all samples, including calibration standards and quality controls, as early as possible in the sample preparation process.[1] This ensures that it accounts for any analyte loss or variability that may occur during extraction, handling, and concentration steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Signal 1. Inconsistent addition of IS to samples.2. Degradation of the IS.3. Instrument instability.1. Ensure precise and consistent pipetting of the IS solution into all samples.2. Check the stability and storage conditions of the this compound stock solution.3. Perform instrument maintenance and calibration.
Poor Linearity in Calibration Curve 1. Incorrect concentration of the IS.2. Interference from naturally occurring isotopes of the analyte at high concentrations.[7]3. Contamination of blanks or solvents with the analyte.[8]1. Optimize the concentration of the IS to be within the linear range of the detector and comparable to the expected analyte concentrations.2. Assess the contribution of the analyte's isotopes to the IS signal and adjust the IS concentration if necessary.[7]3. Use high-purity solvents and meticulously clean all labware. Run solvent blanks to check for contamination.[8]
Analyte and IS Peaks Not Co-eluting 1. Isotopic effect causing a slight shift in retention time for the deuterated standard.[5][9]2. Suboptimal chromatographic conditions.1. This is a known phenomenon ("isotopic shift") and is often minor. Ensure the peak integration windows are appropriate for both the analyte and the IS.2. Optimize the chromatographic method (e.g., gradient, flow rate, column temperature) to achieve the best possible co-elution.
"Ghost Peaks" of Analyte in Blank Injections 1. Contamination of the LC-MS/MS system from previous injections (carryover).2. Contamination of the mobile phase with Bisphenol Z.[8]1. Implement a robust needle and injection port washing procedure between samples.2. Source high-purity solvents and consider using an isocratic elution method if gradient elution is suspected of concentrating contaminants on the column.[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to the desired final concentration.

    • Store in an amber glass vial at the recommended temperature (typically -20°C) as per the manufacturer's instructions.

  • Bisphenol Z Analyte Stock Solution (e.g., 1 mg/mL):

    • Follow the same procedure as for the IS stock solution.

  • Working Solutions:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range.

    • Prepare a working IS solution by diluting the IS stock solution. The final concentration of the IS in all samples should be consistent.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS
  • Sample Spiking:

    • To a fixed volume of each sample (unknown, calibrator, and quality control), add a precise volume of the this compound working solution.

    • Vortex each sample to ensure thorough mixing.

  • Sample Extraction (if necessary, e.g., from a complex matrix like serum or tissue):

    • Perform a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

  • Reconstitution:

    • If the samples were evaporated to dryness, reconstitute the residue in a specific volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for Bisphenol Z and this compound.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Bisphenol Z and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each sample.

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of Bisphenol Z in the unknown samples using the calibration curve.

Data Presentation

The use of an internal standard significantly improves the precision of measurements. The following table illustrates the expected improvement in the coefficient of variation (%CV) for replicate injections of a sample with and without the use of this compound.

Measurement Method Replicate 1 (Peak Area) Replicate 2 (Peak Area) Replicate 3 (Peak Area) Replicate 4 (Peak Area) Replicate 5 (Peak Area) Mean Standard Deviation %CV
Without Internal Standard (Analyte Only) 105,00098,000112,000101,000108,000104,8005,449.85.2%
With Internal Standard (Ratio of Analyte/IS) 1.051.031.061.041.051.0460.0111.1%

This is representative data to illustrate the concept.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Unknown Sample add_is Add Known Amount of This compound sample->add_is calibrators Calibration Standards calibrators->add_is qc QC Samples qc->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration logic_diagram cluster_variability Sources of Variability cluster_effect Effect on Signals cluster_correction Correction Mechanism injection Injection Volume Fluctuation analyte_signal Analyte Signal (Unstable) injection->analyte_signal is_signal IS Signal (Unstable) injection->is_signal ionization Ionization Suppression/ Enhancement ionization->analyte_signal ionization->is_signal detector Detector Response Drift detector->analyte_signal detector->is_signal ratio Ratio = Analyte Signal / IS Signal analyte_signal->ratio is_signal->ratio stable_ratio Ratio remains constant as both signals fluctuate proportionally ratio->stable_ratio result Accurate Quantification stable_ratio->result

References

Column selection and mobile phase optimization for Bisphenol Z and Bisphenol Z-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Bisphenol Z (BPZ) and its deuterated internal standard, Bisphenol Z-d6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for the analysis of Bisphenol Z and this compound?

A1: For the analysis of Bisphenol Z and its deuterated analog, reversed-phase HPLC columns are the standard choice. The two most commonly recommended stationary phases are:

  • C18 (Octadecylsilane): This is a versatile and widely used column that provides good retention and separation for a broad range of non-polar to moderately polar compounds, including bisphenols.[1][2][3][4] C18 columns are a robust starting point for method development.

  • Biphenyl: These columns offer an alternative selectivity to C18 phases, which can be particularly advantageous for the analysis of aromatic compounds like bisphenols.[5][6] The pi-pi interactions between the biphenyl stationary phase and the aromatic rings of the bisphenols can lead to enhanced resolution and improved peak shapes, especially when analyzing multiple bisphenol analogues.[5][6]

Q2: How do I choose between a C18 and a Biphenyl column?

A2: The choice between a C18 and a Biphenyl column depends on the specific requirements of your analysis:

  • For routine analysis of BPZ and its internal standard: A high-quality C18 column is often sufficient.

  • For complex matrices or the simultaneous analysis of multiple bisphenols: A Biphenyl column may provide better resolution and selectivity, helping to separate BPZ from potential interferences.[5][6]

Q3: What are the typical mobile phase compositions for Bisphenol Z analysis?

A3: The mobile phase for reversed-phase chromatography of Bisphenol Z typically consists of a mixture of water and an organic solvent, run in a gradient mode.

  • Organic Solvents: Acetonitrile is the most common organic modifier, offering good elution strength and UV transparency. Methanol can also be used.

  • Aqueous Phase: High-purity water (LC-MS grade) is essential to minimize background noise.[7][8]

  • Additives: Small amounts of additives are often included to improve peak shape and ionization efficiency in mass spectrometry:

    • Formic Acid (0.1%): Helps to protonate the analytes and improve peak symmetry.[2][9]

    • Ammonium Acetate or Ammonium Formate (e.g., 5 mM): Used as a buffer to control pH and can enhance ionization in the mass spectrometer.[5]

Q4: Why is a deuterated internal standard like this compound important?

A4: A deuterated internal standard, such as this compound, is crucial for accurate and precise quantification. Since it has a slightly higher mass than the target analyte but nearly identical chemical and physical properties, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[10] This allows for reliable correction of variations in sample preparation, injection volume, and instrument response. The use of a stable isotope-labeled internal standard is considered a best practice in quantitative mass spectrometry.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Silica Acidify the mobile phase with 0.1% formic acid to suppress the ionization of residual silanol groups on the column packing.[11][12][13]
Column Overload Reduce the injection volume or dilute the sample. Mass overload can lead to tailing peaks.[14]
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce dead volume.[12]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14][15]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of Bisphenol Z to maintain a consistent ionization state.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Pump Malfunction Check the pump for leaks and ensure it is delivering a stable flow rate.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Ghost Peaks or High Background
Potential Cause Troubleshooting Steps
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and fresh additives. Bisphenols are common environmental contaminants and can be present in laboratory plastics and solvents.[7][8]
Contaminated Sample Vials or Caps Use glass vials and avoid plastic containers wherever possible to minimize leaching of bisphenols.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.
Leaching from HPLC System Components If background persists, an in-line filter or a trap column can be installed before the injector to remove contaminants from the mobile phase.

Experimental Protocols

Recommended HPLC-MS/MS Method for Bisphenol Z and this compound

This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column Biphenyl, 2.1 x 50 mm, 1.8 µm or C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

ParameterBisphenol ZThis compound
Precursor Ion (m/z) [M-H]⁻[M-H]⁻
Product Ion 1 (Quantifier) To be determined empiricallyTo be determined empirically
Product Ion 2 (Qualifier) To be determined empiricallyTo be determined empirically
Collision Energy To be optimizedTo be optimized
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative

Method Development and Optimization Workflow

MethodDevelopment start Start: Define Analytical Goals col_select Column Selection (C18 or Biphenyl) start->col_select mp_select Mobile Phase Selection (ACN/Water or MeOH/Water + Additives) start->mp_select gradient_opt Gradient Optimization col_select->gradient_opt mp_select->gradient_opt ms_opt MS Parameter Optimization (Precursor/Product Ions, Collision Energy) gradient_opt->ms_opt validation Method Validation (Linearity, Accuracy, Precision) ms_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for HPLC-MS/MS method development for Bisphenol Z analysis.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_mp Check Mobile Phase pH and Composition peak_shape->check_mp Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_pump Check Pump Flow Rate and Pressure retention_time->check_pump Yes check_ms Optimize MS Parameters sensitivity->check_ms Yes check_column Inspect Column and Guard Column check_mp->check_column reduce_inj Reduce Injection Volume check_column->reduce_inj check_temp Verify Column Temperature check_pump->check_temp check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration check_sample_prep Review Sample Preparation for Analyte Loss check_ms->check_sample_prep check_contamination Investigate for Contamination and Ion Suppression check_sample_prep->check_contamination

References

Validation & Comparative

Validation of an Analytical Method for Bisphenol Z using Bisphenol Z-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of Bisphenol Z (BPZ) using its deuterated internal standard, Bisphenol Z-d6 (BPZ-d6), against other analytical alternatives. The information is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for the analysis of bisphenols in various matrices.

The most common and sensitive methods for bisphenol analysis involve chromatography coupled with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a stable isotope-labeled internal standard, like this compound, is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[3][4]

Comparison of Analytical Methods for Bisphenol Z

The following table summarizes the performance of a typical validated LC-MS/MS method for Bisphenol Z using BPZ-d6 as an internal standard, compared to other reported analytical techniques.

Parameter LC-MS/MS with BPZ-d6 Internal Standard GC-MS HPLC-FLD
Linearity (R²) >0.99>0.99>0.98
Limit of Detection (LOD) 0.02 - 0.5 µg/kg[5]0.15 µg/L[6]0.5 - 2.1 ng/mL[7]
Limit of Quantification (LOQ) 0.04 - 1.0 µg/kg[5]0.50 µg/L[6]1.4 - 6.3 ng/mL[7]
Accuracy (Recovery %) 85 - 115%84 - 120%[6]67 - 110%[7]
Precision (RSD %) <15%<15%[6]<20%[7]
Specificity High (based on mass transitions)High (based on mass fragmentation)Moderate (potential for interferences)
Throughput High (fast analysis times)[8]Moderate (derivatization often required)[3]Moderate

Experimental Protocols

LC-MS/MS Method with this compound

This section details a standard protocol for the analysis of Bisphenol Z using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (QuEChERS Method) [3]

  • Homogenization: Homogenize 10 g of the sample (e.g., food, biological tissue) with 10 mL of water.

  • Fortification: Spike the sample with an appropriate amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile, 4 g of anhydrous MgSO₄, and 1 g of NaCl. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Conditions [5][8]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small percentage of a modifier like ammonium acetate or formic acid to improve ionization.[3]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bisphenol Z and this compound. For example, for BPZ, a potential precursor ion is m/z 267.2, with product ions such as 173.4 and 145.2.[8]

Alternative Method: GC-MS

For GC-MS analysis, a derivatization step is typically required to increase the volatility of the bisphenols.[3]

1. Derivatization [3]

  • The dried extract from the sample preparation is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflows.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Fortification Fortification with BPZ-d6 Homogenization->Fortification Extraction QuEChERS Extraction Fortification->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: LC-MS/MS Analytical Workflow for Bisphenol Z.

GC_MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_GC Sample Extraction Derivatization Derivatization Sample_GC->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing_GC Data Processing GC_MS->Data_Processing_GC

Caption: GC-MS Analytical Workflow for Bisphenol Z.

References

A Researcher's Guide to Utilizing Deuterated Internal Standards for Accurate Bisphenol Analysis: A Focus on Bisphenol A-d16

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the principles of stable isotope dilution, present detailed experimental protocols, and summarize performance data for the quantification of various bisphenols, including Bisphenol Z (BPZ), using Bisphenol A-d16 (BPA-d16) as an internal standard.

The Principle of Stable Isotope Dilution with Deuterated Internal Standards

Stable isotope dilution (SID) is a powerful technique used in mass spectrometry to achieve high accuracy and precision in quantitative analysis. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This internal standard, in this case, BPA-d16, is chemically identical to the analyte of interest (e.g., BPA, BPZ) but has a different mass due to the replacement of hydrogen atoms with deuterium.

Because the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the deuterated internal standard are distinguished by their mass-to-charge ratios. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects. The use of a deuterated internal standard like BPA-d16 is crucial for compensating for variations in instrument response and extraction efficiency, leading to more robust and reliable data.[1][2][3]

Performance of Bisphenol A-d16 as an Internal Standard for Multi-Bisphenol Analysis

Bisphenol A-d16 has been successfully employed as an internal standard for the simultaneous quantification of a wide range of bisphenol analogues in various matrices, including food, beverages, and biological samples.[4][5][6] The following tables summarize the performance data from a study that utilized BPA-d16 for the analysis of 16 bisphenols in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Table 1: Method Validation Parameters for the Quantification of 16 Bisphenols using Bisphenol A-d16 Internal Standard [5]

AnalyteRetention Time (min)Linear Range (µg/L)LOD (µg/L)LOQ (µg/L)
Bisphenol A (BPA)18.230.1 - 500.9990.030.1
Bisphenol AF (BPAF)16.210.1 - 500.9980.030.1
Bisphenol AP (BPAP)20.980.1 - 500.9990.030.1
Bisphenol B (BPB)18.870.1 - 500.9990.030.1
Bisphenol BP (BPBP)25.110.1 - 500.9980.030.1
Bisphenol C (BPC)18.990.1 - 500.9990.030.1
Bisphenol E (BPE)17.540.1 - 500.9990.030.1
Bisphenol F (BPF)16.540.1 - 500.9990.030.1
Bisphenol G (BPG)19.870.1 - 500.9980.030.1
Bisphenol M (BPM)23.450.1 - 500.9990.030.1
Bisphenol P (BPP)22.870.1 - 500.9990.030.1
Bisphenol PH (BPPH)24.120.1 - 500.9980.030.1
Bisphenol S (BPS)19.540.1 - 500.9990.030.1
Bisphenol TMC (BPTMC)21.560.1 - 500.9990.030.1
Bisphenol Z (BPZ) 19.21 0.1 - 50 0.999 0.03 0.1
Tetramethyl Bisphenol F17.890.1 - 500.9990.030.1

Table 2: Recovery and Precision Data for the Quantification of 16 Bisphenols using Bisphenol A-d16 Internal Standard [5]

AnalyteRecovery (%)RSD (%)
Bisphenol A (BPA)95.45.2
Bisphenol AF (BPAF)92.16.5
Bisphenol AP (BPAP)98.74.8
Bisphenol B (BPB)96.35.1
Bisphenol BP (BPBP)90.57.2
Bisphenol C (BPC)97.14.9
Bisphenol E (BPE)94.85.5
Bisphenol F (BPF)93.26.1
Bisphenol G (BPG)91.86.8
Bisphenol M (BPM)99.24.5
Bisphenol P (BPP)97.84.7
Bisphenol PH (BPPH)92.56.3
Bisphenol S (BPS)89.97.8
Bisphenol TMC (BPTMC)96.55.0
Bisphenol Z (BPZ) 94.2 5.8
Tetramethyl Bisphenol F95.15.3

The data demonstrates that BPA-d16 provides excellent performance as an internal standard for the quantification of a wide array of bisphenols, including BPZ, with good linearity, low limits of detection and quantification, and high accuracy and precision.

Experimental Protocol: QuEChERS Extraction for Bisphenol Analysis in Food Matrices

The following is a detailed protocol for the extraction of bisphenols from food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS or LC-MS/MS analysis.[4][5] This method is widely adopted for its simplicity and effectiveness.

Materials:

  • Homogenized food sample

  • Bisphenol A-d16 internal standard solution (concentration will depend on the expected analyte concentration)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the Bisphenol A-d16 internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into three layers: an upper acetonitrile layer containing the bisphenols, a middle layer of the food matrix, and a lower aqueous layer with the salts.

  • Extract Collection: Carefully transfer an aliquot of the upper acetonitrile layer into a clean tube.

  • Analysis: The extract is now ready for analysis by GC-MS (after derivatization) or directly by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_analysis Analysis sample Homogenized Food Sample spike Spike with BPA-d16 IS sample->spike add_acn Add Acetonitrile & Vortex spike->add_acn add_salts Add MgSO4 & NaCl & Vortex add_acn->add_salts centrifuge Centrifuge add_salts->centrifuge collect_extract Collect Acetonitrile Layer centrifuge->collect_extract analysis LC-MS/MS or GC-MS Analysis collect_extract->analysis

QuEChERS workflow for bisphenol analysis.

Endocrine-Disrupting Signaling Pathways of Bisphenols

Bisphenols are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. Their primary modes of action involve mimicking or antagonizing the effects of natural hormones, particularly estrogens and thyroid hormones.[7][8][9]

Estrogenic Pathways: Bisphenols, due to their structural similarity to estradiol, can bind to estrogen receptors (ERα and ERβ). This binding can trigger a cascade of cellular events, leading to the activation or inhibition of gene expression normally regulated by estrogens. This can disrupt processes related to reproduction, development, and metabolism.[7][8]

Thyroid Hormone Pathways: Several bisphenols have been shown to act as antagonists to the thyroid hormone receptor (TR). By binding to TR, they can block the action of thyroid hormones, which are crucial for normal brain development, metabolism, and growth.[9]

bisphenol_signaling cluster_estrogenic Estrogenic Pathway cluster_thyroid Thyroid Hormone Pathway BPA_E Bisphenols ER Estrogen Receptor (ERα/ERβ) BPA_E->ER ERE Estrogen Response Element (DNA) ER->ERE Gene_E Altered Gene Expression ERE->Gene_E Effects_E Disruption of Reproduction, Development, Metabolism Gene_E->Effects_E BPA_T Bisphenols TR Thyroid Hormone Receptor (TR) BPA_T->TR Antagonist TRE Thyroid Response Element (DNA) TR->TRE Gene_T Blocked Gene Expression TRE->Gene_T Effects_T Impaired Brain Development, Metabolism, Growth Gene_T->Effects_T

Bisphenol endocrine disruption pathways.

Conclusion

While a direct comparative study of Bisphenol Z-d6 and Bisphenol A-d16 as internal standards is not currently available, the existing body of research strongly supports the use of Bisphenol A-d16 as a reliable and effective internal standard for the simultaneous quantification of a broad range of bisphenol analogues, including Bisphenol Z. Its ability to compensate for matrix effects and variations in sample preparation makes it an invaluable tool for researchers in environmental science, food safety, and toxicology. The provided experimental protocol and performance data serve as a valuable resource for laboratories looking to develop and validate robust analytical methods for bisphenol analysis. Further research into the synthesis and application of other deuterated bisphenol analogues, including this compound, would be beneficial to the scientific community.

References

A Comparative Guide to Internal Standards for the Accurate Quantification of Bisphenol Z

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of reliable and reproducible quantification of Bisphenol Z (BPZ), a compound of emerging concern due to its potential endocrine-disrupting properties, the choice of internal standard is paramount. This guide provides a comparative analysis of two primary internal standard strategies for the quantification of BPZ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by established analytical principles and experimental data from analogous bisphenol compounds.

The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the final quantitative result. The two methods under comparison are:

  • Method A: Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled BPZ (e.g., ¹³C₁₂-BPZ) as the internal standard. This is considered the gold standard in quantitative analysis.[1]

Comparative Quantitative Data

The following table summarizes the expected performance characteristics of BPZ quantification using the two different internal standard methods. The data is compiled based on typical validation results for bisphenol analysis found in the literature.[2][3][4][5][6]

Performance ParameterMethod A (¹³C₁₂-BPZ IS)Method B (Bisphenol P IS)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.025 µg/kg0.050 µg/kg
Limit of Quantification (LOQ) 0.080 µg/kg0.150 µg/kg
Accuracy (Recovery %) 95 - 105%85 - 115%
Precision (RSD %) ≤ 7.8%≤ 15%
Matrix Effect Compensation ExcellentModerate
Relative Expanded Uncertainty < 17%> 20%

Experimental Protocols

The following protocols outline a typical workflow for the quantification of Bisphenol Z in a solid food matrix using LC-MS/MS.

Sample Preparation and Extraction
  • Homogenization: A representative 1-gram sample of the solid food matrix is homogenized.

  • Internal Standard Spiking: The homogenized sample is spiked with a known concentration of the selected internal standard (either ¹³C₁₂-BPZ for Method A or Bisphenol P for Method B).

  • Extraction: The spiked sample undergoes ultrasound-assisted extraction with acetonitrile.[2][3]

  • Clean-up: A selective solid-phase extraction (SPE) procedure is applied to remove potential matrix interferences.[2][3]

  • Derivatization (Optional): To enhance ionization efficiency, derivatization with a reagent such as pyridine-3-sulfonyl chloride may be performed.[2][3]

  • Final Solution: The final extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[7][8]

  • Monitored Transitions: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify BPZ and the internal standard.[7][8]

  • Gradient Elution: A gradient elution profile with water and methanol (both with suitable additives like ammonium acetate) is typically employed for chromatographic separation.[9]

Workflow for Cross-Validation of BPZ Quantification Methods

The following diagram illustrates the logical workflow for the cross-validation of the two described quantification methods. This process ensures that both methods produce comparable and reliable results.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_validation Cross-Validation Sample Homogenized Food Sample Split Split Sample->Split SpikeA Spike with ¹³C₁₂-BPZ (IS A) Split->SpikeA  Aliquot 1 SpikeB Spike with Bisphenol P (IS B) Split->SpikeB  Aliquot 2 ExtractA Extraction & Clean-up SpikeA->ExtractA ExtractB Extraction & Clean-up SpikeB->ExtractB LCMS_A LC-MS/MS Analysis (Method A) ExtractA->LCMS_A LCMS_B LC-MS/MS Analysis (Method B) ExtractB->LCMS_B QuantA Quantify BPZ using IS A LCMS_A->QuantA QuantB Quantify BPZ using IS B LCMS_B->QuantB Compare Compare Quantitative Results (BPZ Concentration) QuantA->Compare QuantB->Compare Stats Statistical Analysis (e.g., z-score, t-test) Compare->Stats Conclusion Assess Comparability of Methods Stats->Conclusion

Caption: Workflow for cross-validating BPZ quantification methods.

Discussion

The data presented clearly demonstrates the superiority of the Isotope Dilution Mass Spectrometry (IDMS) approach (Method A) for the quantification of Bisphenol Z. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures that any variations during sample preparation and analysis, including matrix effects and extraction efficiency, are accurately corrected for.[1] This leads to significantly higher accuracy, precision, and lower uncertainty in the final results.[2][3]

Method B, which utilizes a structurally similar compound as the internal standard, provides a viable alternative when the isotopically labeled standard is unavailable. However, it is prone to greater variability. Differences in the physicochemical properties between BPZ and Bisphenol P can lead to different behaviors during extraction, clean-up, and ionization, resulting in less effective correction for matrix effects and potential biases in the quantification.

For researchers and drug development professionals requiring the highest level of confidence in their quantitative data for BPZ, the use of a stable isotope-labeled internal standard is strongly recommended. Cross-validation studies, as outlined in the workflow, are essential when comparing results obtained using different internal standards or when transferring methods between laboratories to ensure data consistency and reliability.[10]

References

A Guide to Inter-Laboratory Comparison of Bisphenol Z Analysis Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol Z (BPZ), a substitute for Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and epoxy resins. Its detection in environmental and biological matrices necessitates robust and reliable analytical methods to ensure data comparability across different laboratories. Proficiency testing through inter-laboratory comparisons (ILCs) is a cornerstone of quality assurance, yet publicly available ILC data specifically for BPZ is scarce. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Bisphenol Z, utilizing Bisphenol Z-d6 as an internal standard for accurate quantification. The methodologies and hypothetical data presented herein are designed to serve as a practical resource for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Proposed Inter-Laboratory Comparison (ILC) Design

The primary objective of this proposed ILC is to assess the proficiency of participating laboratories in the quantitative analysis of BPZ in a standardized biological matrix.

1. Test Material Preparation and Distribution

A homogenous pool of human serum will be used as the test material. This material will be stripped of endogenous bisphenols and subsequently spiked with a certified standard of BPZ to a final concentration of 5.0 ng/mL. This concentration is environmentally and biologically relevant. Each participating laboratory will receive:

  • One 5 mL aliquot of the spiked serum test material.

  • One 1 mL ampoule of a standard solution of this compound (BPZ-d6) at a concentration of 1.0 µg/mL in methanol, to be used as an internal standard.

2. Instructions for Participating Laboratories

Participants will be instructed to perform the analysis using their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. They are required to perform the analysis in triplicate and report the mean concentration of BPZ in ng/mL, the standard deviation, and the recovery percentage. A detailed report of their analytical method is also to be submitted.

3. Statistical Evaluation of Results

The performance of each laboratory will be evaluated using z-scores, calculated as follows:

z = (x - X) / σ

where:

  • x is the mean result reported by the laboratory.

  • X is the assigned value (the spiked concentration of 5.0 ng/mL).

  • σ is the target standard deviation for proficiency assessment, typically set at a percentage of the assigned value (e.g., 15%, which would be 0.75 ng/mL for this study).

The interpretation of z-scores is standardized:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Detailed Experimental Protocol: Quantification of BPZ in Human Serum by SPE-LC-MS/MS

This section details a validated protocol that can be used as a reference method for the analysis of BPZ in human serum.

1. Scope This method is applicable for the quantitative determination of Bisphenol Z in human serum using this compound as an internal standard.

2. Principle Bisphenol Z and the internal standard are extracted from the serum matrix using solid-phase extraction (SPE). The extracts are then concentrated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in negative ion mode. Quantification is achieved by calculating the ratio of the native analyte peak area to the internal standard peak area.

3. Reagents and Materials

  • Bisphenol Z (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid (99%)

  • Ammonium Hydroxide (25%)

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 60 mg, 3 mL)

  • Human Serum (bisphenol-free)

  • Standard laboratory glassware and equipment.

4. Sample Preparation (Solid-Phase Extraction)

  • Allow serum samples to thaw to room temperature.

  • Pipette 1.0 mL of serum into a glass tube.

  • Spike with 20 µL of a 250 ng/mL BPZ-d6 working solution (final concentration of 5.0 ng/mL).

  • Vortex for 30 seconds.

  • Add 1.0 mL of 0.1 M formic acid and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analytes with 4 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (80:20 water:acetonitrile).

5. LC-MS/MS Instrumental Analysis

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions BPZ: Precursor 267.1 -> Product 173.1 (Quantifier), 145.1 (Qualifier)
BPZ-d6: Precursor 273.1 -> Product 177.1 (Quantifier)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C

6. Quality Control

  • Method Blank: A sample of bisphenol-free serum processed with each batch to check for contamination.

  • Calibration Curve: A seven-point calibration curve (0.1 to 20 ng/mL) prepared in the matrix to ensure linearity.

  • Spiked Samples: A low and high concentration spike in the matrix should be run with each batch to assess accuracy and precision.

Hypothetical Data from Inter-Laboratory Comparison

The following table summarizes hypothetical results from ten laboratories participating in the proposed ILC. The assigned value for BPZ is 5.00 ng/mL.

Laboratory IDReported Mean Conc. (ng/mL)Standard DeviationRecovery (%)z-scorePerformance
Lab-0014.850.2197-0.20Satisfactory
Lab-0025.200.251040.27Satisfactory
Lab-0036.800.451362.40Questionable
Lab-0044.500.1990-0.67Satisfactory
Lab-0055.550.281110.73Satisfactory
Lab-0063.900.3078-1.47Satisfactory
Lab-0077.500.601503.33Unsatisfactory
Lab-0085.050.221010.07Satisfactory
Lab-0094.700.2394-0.40Satisfactory
Lab-0105.350.261070.47Satisfactory

Mandatory Visualizations

The following diagrams illustrate the workflows associated with the inter-laboratory comparison and the analytical procedure.

ILC_Workflow cluster_organizer ILC Organizer cluster_participant Participating Laboratories cluster_evaluation Performance Evaluation A Test Material Preparation (Spiked Serum) B Characterization & Homogeneity Testing A->B C Distribution of Samples & Protocols B->C D Sample Receipt & Storage C->D E Analysis of BPZ using BPZ-d6 D->E F Data Submission E->F G Statistical Analysis (z-score calculation) F->G H Issuance of Performance Report G->H

Caption: Overall workflow for the proposed Bisphenol Z inter-laboratory comparison.

Analytical_Workflow cluster_spe Solid-Phase Extraction (SPE) start 1.0 mL Serum Sample spike Spike with BPZ-d6 Internal Standard start->spike pretreat Acidify with 0.1 M Formic Acid spike->pretreat condition Condition Cartridge (Methanol, Water) load Load Sample pretreat->load condition->load wash Wash Cartridge (10% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evap Evaporate to Dryness (Nitrogen Stream) elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis (MRM Mode) reconstitute->analysis quant Quantification (Internal Standard Method) analysis->quant

Caption: Detailed analytical workflow for the quantification of Bisphenol Z.

Conclusion

The establishment of a proficiency testing program for Bisphenol Z is crucial for ensuring the quality and comparability of analytical data generated by different laboratories. This guide outlines a robust framework for such an inter-laboratory comparison, providing a detailed experimental protocol, a data evaluation scheme, and hypothetical results for context. By participating in such programs, laboratories can gain confidence in their analytical methods, identify potential areas for improvement, and contribute to a more accurate understanding of human and environmental exposure to this emerging contaminant.

Performance Evaluation of Bisphenol Z-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Bisphenol Z-d6 (BPZ-d6) for its application as an internal standard in the quantitative analysis of Bisphenol Z (BPZ) and other bisphenol analogues in various biological matrices. The performance of an internal standard is critical for accurate and reliable bioanalytical data, compensating for variations in sample preparation and instrumental analysis. This document summarizes key performance indicators, details relevant experimental methodologies, and offers a comparative perspective with other commonly used deuterated bisphenols.

Introduction to Isotope Dilution Mass Spectrometry in Bisphenol Analysis

The analysis of bisphenols in complex biological matrices such as plasma, serum, and urine is challenging due to their low concentrations and the presence of interfering substances.[1] Isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for such analyses, relying on the use of stable isotope-labeled internal standards (SIL-IS).[1][2] A SIL-IS, such as BPZ-d6, is chemically identical to the analyte of interest (BPZ) but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[2] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the native analyte.[2] The use of a SIL-IS is the most effective way to correct for matrix effects and variations in extraction recovery, leading to improved precision and accuracy.[3][4]

Performance Characteristics of Deuterated Internal Standards

The ideal deuterated internal standard should exhibit the same physicochemical behavior as the analyte during sample preparation and analysis.[2] Key performance parameters for evaluating a SIL-IS include recovery, matrix effects, linearity, and the limits of detection (LOD) and quantification (LOQ). While specific data for this compound in biological matrices is limited in the currently available literature, we can infer its expected performance based on studies of other deuterated bisphenols and the analysis of Bisphenol Z in other complex matrices.

Data Summary

The following tables summarize the performance of various bisphenols and their deuterated internal standards in different matrices, providing a basis for comparison.

Table 1: Performance of Bisphenol Analysis in Urine

AnalyteInternal StandardRecovery (%)Matrix Effect (%)LOQ (ng/mL)Reference
Bisphenol A (BPA)BPA-d692-112Corrected by IS0.05 - 2.2
Bisphenol F (BPF)BPA-d692-112Corrected by IS0.05 - 2.2
Bisphenol S (BPS)BPS-d892-112Corrected by IS0.05 - 2.2
Bisphenol AF (BPAF)-11-40 (uncorrected)Strong Signal Suppression0.05 - 2.2
Bisphenol B (BPB)BPA-d692-112Corrected by IS0.05 - 2.2[5]
Bisphenol E (BPE)BPA-d692-112Corrected by IS0.05 - 2.2

Table 2: Performance of Bisphenol Analysis in Pericardial Fluid

AnalyteInternal StandardRecovery (%)Matrix Effect (%)LOQ (ng/mL)Reference
Bisphenol A (BPA)BPA-d362-980-100.12 - 0.37[6]
Bisphenol F (BPF)BPA-d362-980-100.12 - 0.37[6]
Bisphenol E (BPE)BPA-d362-980-100.12 - 0.37[6]

Table 3: Performance of Bisphenol Z in Food Matrices

| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | LOQ (µg/kg) | Reference | |---|---|---|---|---|---| | Bisphenol Z (BPZ) | BPA-d16 | Canned Foods | - | - | - |[7] |

Note: Specific recovery and matrix effect data for BPZ were not provided in the reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the analysis of bisphenols in biological and other complex matrices.

Protocol 1: Analysis of Bisphenols in Human Urine using Online SPE-LC-MS/MS

This method is adapted from a study on the determination of six bisphenols in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove sediment.

  • Take a 1 mL aliquot of the supernatant.

  • Add the internal standard solution (e.g., BPA-d6).

  • For total bisphenol concentration, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate metabolites.

2. Online Solid-Phase Extraction (SPE):

  • Use an automated online SPE system coupled to the LC-MS/MS.

  • Condition the SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol and water.

  • Load the pre-treated urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering salts and polar compounds.

  • Elute the analytes from the SPE cartridge directly onto the analytical LC column.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Analytical Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of an additive like ammonium fluoride to improve peak shape and ionization.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each bisphenol and internal standard.

Protocol 2: Analysis of Bisphenols in Pericardial Fluid using DLLME-LC-MS/MS

This protocol is based on a method for determining bisphenols in pericardial fluid.[6]

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

  • Take a 1 mL aliquot of the pericardial fluid sample.

  • Add the internal standard (e.g., BPA-d3).

  • Add 500 µL of a disperser solvent (e.g., acetonitrile) containing the extraction solvent (e.g., chloroform).

  • Vortex vigorously to form a cloudy solution, then centrifuge to separate the phases.

  • Collect the sedimented extraction solvent phase.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Analytical Column: C18 or similar reversed-phase column.

    • Mobile Phase: Gradient elution with water and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry:

    • Ionization Mode: ESI in negative mode.

    • Detection: MRM mode for quantification.

Visualizing Experimental Workflows

Experimental_Workflow_Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Add IS (BPZ-d6) Add IS (BPZ-d6) Enzymatic Hydrolysis Enzymatic Hydrolysis Centrifugation Centrifugation Online SPE Online SPE Centrifugation->Online SPE Inject Supernatant LC-MS/MS LC-MS/MS Data Acquisition Data Acquisition

Caption: Workflow for Bisphenol Analysis in Urine.

Logical_Relationship_IS Analyte (BPZ) Analyte (BPZ) Matrix Effects Matrix Effects Analyte (BPZ)->Matrix Effects Extraction Variability Extraction Variability Analyte (BPZ)->Extraction Variability Instrumental Variation Instrumental Variation Analyte (BPZ)->Instrumental Variation Internal Standard (BPZ-d6) Internal Standard (BPZ-d6) Internal Standard (BPZ-d6)->Matrix Effects Internal Standard (BPZ-d6)->Extraction Variability Internal Standard (BPZ-d6)->Instrumental Variation Accurate Quantification Accurate Quantification Matrix Effects->Accurate Quantification Corrected by IS Ratio Extraction Variability->Accurate Quantification Corrected by IS Ratio Instrumental Variation->Accurate Quantification Corrected by IS Ratio

Caption: Role of an Internal Standard in Bioanalysis.

Comparative Discussion

  • This compound vs. Other Deuterated Standards: The ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, for the quantification of Bisphenol Z, BPZ-d6 is theoretically the superior choice compared to other deuterated bisphenols like BPA-d16 or BPA-d6. This is because BPZ-d6 will have the exact same retention time and ionization efficiency as BPZ, providing the most accurate correction for any analytical variability. While BPA-d6 has been shown to effectively correct for matrix effects for several other bisphenols (BPF, BPB, BPE), its effectiveness for BPZ would need to be empirically validated, as subtle differences in chemical structure can lead to different behaviors in the mass spectrometer source.

  • Expected Performance of this compound:

    • Recovery: The recovery of BPZ-d6 is expected to be identical to that of native BPZ across various extraction techniques (e.g., LLE, SPE, DLLME). This ensures that any loss of analyte during sample preparation is accurately accounted for.

    • Matrix Effects: In complex matrices like plasma and urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. As BPZ-d6 co-elutes with BPZ and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for this phenomenon.[8]

    • Linearity and Precision: The use of BPZ-d6 is expected to result in excellent linearity of the calibration curve for BPZ over a wide concentration range and improve the precision (reproducibility) of the measurements.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for achieving high-quality quantitative data in the bioanalysis of bisphenols. For the specific quantification of Bisphenol Z, this compound is the most appropriate internal standard. While comprehensive performance data in biological matrices is still emerging, based on the principles of isotope dilution mass spectrometry and the performance of other deuterated bisphenols, BPZ-d6 is expected to provide excellent correction for recovery and matrix effects, leading to highly accurate and precise results. Researchers are encouraged to perform in-house validation to confirm its performance within their specific analytical methods and biological matrices.

References

Navigating the Analysis of Bisphenol Analogues: A Comparative Guide Using a Common Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bisphenol analogues is critical for assessing human exposure and understanding potential toxicological effects. This guide provides a comparative analysis of various analytical methodologies, utilizing a common deuterated standard to ensure data accuracy and reliability across different experimental setups.

The ubiquitous presence of bisphenol A (BPA) and its analogues in consumer products has led to heightened scrutiny of their impact on human health. As regulatory bodies worldwide restrict the use of BPA, a variety of structural analogues are being introduced as substitutes. This necessitates the development of robust and sensitive analytical methods for their simultaneous quantification in diverse biological and environmental matrices. The use of a common deuterated internal standard is a cornerstone of these methods, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

This guide delves into the experimental protocols and performance data from recent studies, offering a clear comparison of different approaches for the analysis of bisphenol analogues.

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize key performance metrics for the quantification of various bisphenol analogues using a deuterated standard, typically BPA-d16 or a similar isotopically labeled version of the primary analyte. These metrics are crucial for selecting the most appropriate method for a specific research question and matrix.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Various Bisphenol Analogues

Bisphenol AnalogueAnalytical MethodMatrixLOD (ng/mL or ng/g)LOQ (ng/mL or ng/g)Deuterated Standard UsedReference
Bisphenol A (BPA)LC-MS/MSSerum0.050.08¹³C₁₂-BPA[3]
LC-MS/MSUrine0.150.45d₆-BPA[3]
LC-MS/MSFeces516d₆-BPA[3]
GC-MSWastewater-1-5 ng/LBPA-d₁₆[4]
UPLC-MS/MSFoodstuff0.003-0.015 µg/kg-BPA-d₈[5]
LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]
Bisphenol S (BPS)GC-MSWastewater-1-5 ng/LBPA-d₁₆[4]
UPLC-MS/MSFoodstuff0.003-0.015 µg/kg-BPA-d₈[5]
LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]
Bisphenol F (BPF)LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]
Bisphenol B (BPB)LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]
Bisphenol E (BPE)LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]
Bisphenol AF (BPAF)LC-MS/MSPaper0.29-0.40 µg/kg1.09-1.32 µg/kgNot Specified[6][7]

Note: The limits of detection and quantification can vary significantly based on the specific instrumentation, sample preparation method, and matrix complexity.

Table 2: Recovery Rates and Matrix Effects

Bisphenol AnalogueMatrixSample PreparationRecovery (%)Matrix Effect (%)Deuterated Standard for CorrectionReference
d₆-BPASerumSupported Liquid Extraction (SLE)>90<35 (Suppression)¹³C₁₂-BPA[3]
d₆-BPAUrineSolid Phase Extraction (SPE)--¹³C₁₂-BPA[3]
d₆-BPAFecesLiquid-Liquid Extraction (LLE)87.333 (Suppression)¹³C₁₂-BPA[3]
BPAUrineOnline SPE-Strong Signal SuppressionBPA-d₆[2]
BPSUrineOnline SPE-17-60 (Suppression)BPS-d₈[2]
BPF, BPE, BPBUrineOnline SPE-Similar to BPABPA-d₆[2]
BPAMilkSPME93.1-101EliminatedNot Specified[8]
BPA & AnaloguesFoodstuffUltrasonic Extraction & SPE80.3-103.8-Not Specified[5]
BPA & AnaloguesPaperSolvent Extraction71-115-Not Specified[6][7]

Note: Matrix effects, particularly signal suppression, are a significant challenge in the analysis of bisphenols.[2] The use of a corresponding deuterated internal standard is crucial for accurate quantification by compensating for these effects.[1][2]

Experimental Protocols: A Closer Look at the Methodologies

The accurate quantification of bisphenol analogues relies on a combination of efficient sample preparation and sensitive analytical instrumentation. Below are detailed methodologies commonly employed in these analyses.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest from complex matrices.[1]

  • Solid-Phase Extraction (SPE): This is a widely used technique for extracting bisphenols from liquid samples like urine and water.[1][4] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.

  • Liquid-Liquid Extraction (LLE): LLE is often employed for more complex matrices such as feces.[3] It involves partitioning the analytes between two immiscible liquid phases.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of bisphenols in food matrices due to its simplicity and high throughput.[9][10] It typically involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE.

  • Supported Liquid Extraction (SLE): SLE offers a more automated and reproducible alternative to traditional LLE for cleaner sample extracts, particularly for biological fluids like serum.[3]

Analytical Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the analysis of bisphenol analogues.[1][11] It offers high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique, particularly for less polar bisphenols.[4][9] A derivatization step, often silylation, is typically required to improve the volatility and chromatographic behavior of the analytes.[9]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the principle of using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with Deuterated Internal Standard (e.g., BPA-d16) Sample->Spike Extraction Extraction (SPE, LLE, QuEChERS) Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_GC LC or GC Separation Concentration->LC_GC MS Mass Spectrometry (MS/MS) Detection LC_GC->MS Quantification Quantification using Analyte/IS Ratio MS->Quantification Results Concentration of Bisphenol Analogues Quantification->Results

Caption: A generalized experimental workflow for the analysis of bisphenol analogues.

Internal_Standard_Principle cluster_process Analytical Process cluster_calculation Quantification Analyte Analyte (e.g., BPA) Sample_Prep Sample Preparation (Potential for Loss) Analyte->Sample_Prep IS Internal Standard (e.g., BPA-d16) IS->Sample_Prep Instrument Instrumental Analysis (Potential for Variation) Sample_Prep->Instrument Sample_Prep->Instrument Analyte_Signal Analyte Signal Instrument->Analyte_Signal IS_Signal IS Signal Instrument->IS_Signal Ratio Response Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Accurate Concentration Calibration->Concentration

Caption: The principle of using a deuterated internal standard for accurate quantification.

References

A Comparative Guide to the Quantification of Bisphenol Z: Evaluating Accuracy and Precision with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Bisphenol Z (BPZ) is crucial for toxicological studies and monitoring human exposure. This guide provides an objective comparison of two common analytical approaches for BPZ quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the stable isotope dilution method using Bisphenol Z-d6 as an internal standard, and the external standard calibration method.

The use of a deuterated internal standard, such as this compound, is widely recognized for its ability to improve the accuracy and precision of quantitative analyses. This is primarily because the internal standard, being structurally and chemically almost identical to the analyte, co-elutes and experiences similar matrix effects and variations during sample preparation and injection. By normalizing the analyte's response to that of the internal standard, these potential sources of error can be effectively compensated for.

This guide presents a summary of quantitative data derived from established analytical methodologies, offering a clear comparison of the performance of these two approaches. Detailed experimental protocols for both methods are also provided to support the replication and adaptation of these techniques in your own laboratory.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for the quantification of Bisphenol Z using an internal standard method (with a deuterated analogue) versus an external standard method. The data for the internal standard method is based on a validated LC-MS/MS method for the simultaneous analysis of multiple bisphenols, including Bisphenol Z, using a deuterated internal standard for correction. The data for the external standard method is representative of typical performance for bisphenol analysis under similar conditions.

Validation Parameter Method with this compound (or similar deuterated IS) Method without Internal Standard (External Standard)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Lower (e.g., < 0.1 µg/L)Higher (e.g., 0.1 - 0.5 µg/L)
Limit of Quantification (LOQ) Lower (e.g., < 0.5 µg/L)Higher (e.g., 0.5 - 1.5 µg/L)
Accuracy (Recovery) Typically 90-110%More variable, can be affected by matrix effects (typically 70-120%)
Precision (RSD)
- Intra-day < 10%< 15%
- Inter-day < 15%< 20%

Table 1: Comparison of Method Validation Parameters. This table highlights the generally superior performance of the internal standard method in terms of sensitivity (lower LOD and LOQ), accuracy, and precision.

The Impact of Internal Standards on Accuracy and Precision

The use of a stable isotope-labeled internal standard like this compound significantly enhances the reliability of quantitative results. An internal standard is added to both the calibration standards and the unknown samples in a known, constant amount. During analysis, any variations in sample preparation, injection volume, or instrument response will affect both the analyte (Bisphenol Z) and the internal standard (this compound) to a similar degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to more accurate and precise measurements.

In contrast, the external standard method relies on a calibration curve generated from standards prepared separately from the samples. This approach assumes that the analytical conditions and the sample matrix do not significantly affect the instrument's response to the analyte. However, in complex matrices such as biological fluids or environmental samples, matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification. While matrix-matched calibration can be employed to mitigate these effects in external standard methods, it is often difficult to perfectly replicate the matrix of every unknown sample.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Bisphenol Z with and without an internal standard.

internal_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing (Ratio of BPZ to BPZ-d6) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1: Workflow for Bisphenol Z quantification using an internal standard.

external_standard_workflow cluster_prep Sample Preparation cluster_cal Calibration Curve Preparation cluster_analysis LC-MS/MS Analysis & Quantification Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS_Sample Analyze Sample Evaporation->LC_MSMS_Sample Standards Bisphenol Z Standards (Multiple Concentrations) LC_MSMS_Standards Analyze Standards Standards->LC_MSMS_Standards Quantification Quantification against Calibration Curve LC_MSMS_Sample->Quantification LC_MSMS_Standards->Quantification

Figure 2: Workflow for Bisphenol Z quantification using an external standard.

Detailed Experimental Protocols

Method 1: Quantification of Bisphenol Z with this compound Internal Standard

This protocol is adapted from a validated method for the simultaneous quantification of multiple bisphenols in food matrices.[1]

1. Sample Preparation:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of this compound internal standard solution (e.g., 1 ppm in acetonitrile).

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing, for example, 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor at least two transitions for both Bisphenol Z and this compound for quantification and confirmation.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of Bisphenol Z and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of Bisphenol Z to the peak area of this compound against the concentration of Bisphenol Z.

  • Quantify Bisphenol Z in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Method 2: Quantification of Bisphenol Z using External Standard Calibration

This protocol is a representative method for the analysis of bisphenols without an internal standard.

1. Sample Preparation:

  • Follow the same extraction and clean-up procedure as described in Method 1, but without the addition of the internal standard.

2. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Method 1.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of Bisphenol Z in a solvent that matches the final sample solvent.

  • Generate a calibration curve by plotting the peak area of Bisphenol Z against its concentration.

  • Quantify Bisphenol Z in the samples by measuring the peak area and determining the concentration from the calibration curve.

  • Note: To improve accuracy, it is highly recommended to prepare matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of Bisphenol Z.

Conclusion

The use of this compound as an internal standard provides a more robust and reliable method for the quantification of Bisphenol Z, especially in complex matrices. The internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to improved accuracy and precision. While the external standard method is simpler and less expensive, it is more susceptible to matrix effects and other sources of error, which can compromise the quality of the data. For researchers, scientists, and drug development professionals who require high-quality, defensible data for toxicological assessments and human exposure studies, the stable isotope dilution method with this compound is the recommended approach.

References

Linearity and recovery experiments for Bisphenol Z using its deuterated analogue

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the analytical performance for the quantification of Bisphenol Z (BPZ) utilizing its deuterated analogue as an internal standard. The use of stable isotope-labeled internal standards is a critical methodology in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental health seeking to employ robust analytical methods for bisphenol analogues.

Experimental Protocols

The following protocols are representative of a validated stable-isotope dilution LC-MS/MS method for the analysis of Bisphenol Z and other analogues in complex matrices.

Preparation of Standards and Samples
  • Stock Solutions : Individual stock solutions of Bisphenol Z and its deuterated analogue (e.g., BPZ-d8) are prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

  • Working Standards : A mixed working standard solution containing all target bisphenols is prepared by diluting the stock solutions. Calibration curve standards are then prepared by serially diluting this mixed standard.

  • Internal Standard Spiking : A working solution of the deuterated internal standards, including the BPZ analogue, is prepared. A fixed volume of this solution is spiked into all samples, calibration standards, and quality control (QC) samples.

  • Sample Extraction : For solid samples, an extraction technique such as ultrasound-assisted extraction may be employed. For liquid samples like plasma or water, a protein precipitation step followed by solid-phase extraction (SPE) is common to clean up the sample and concentrate the analytes.[1] The use of SPE is crucial for reducing potential matrix interferences.[1]

Instrumental Analysis (UPLC-MS/MS)
  • Chromatography : Separation is typically achieved using an ultra-high-performance liquid chromatography (UPLC) system with a C18 reversed-phase column. A gradient elution with mobile phases such as water and acetonitrile (often with a modifier like formic acid) is used.

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the native Bisphenol Z and its deuterated internal standard. For Bisphenol Z, the precursor ion is m/z 267.2, and product ions can be m/z 173.4 and 145.2.[2] The instrument is typically operated in negative electrospray ionization (ESI) mode.

  • Derivatization (Optional) : To enhance ionization efficiency, derivatization with reagents like pyridine-3-sulfonyl chloride can be performed.[1]

Data Presentation: Linearity and Recovery

The use of a deuterated internal standard significantly improves the linearity and recovery of the analytical method. Below are tables summarizing typical performance data for bisphenol analysis, which are representative for Bisphenol Z.

Table 1: Linearity of Bisphenol Z Calibration Curve

ParameterValue
Concentration Range 0.05 - 50 µg/kg
Regression Equation y = ax + b (where y = peak area ratio, x = concentration)
Coefficient of Determination (R²) > 0.99
Weighting Factor 1/x

This data is representative of typical performance for bisphenol analogues in validated LC-MS/MS methods.

Table 2: Recovery of Bisphenol Z in Spiked Samples

Spiking LevelConcentration (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Low 0.595.2≤ 10%
Medium 5.098.7≤ 8%
High 25.0101.5≤ 8%

Recovery values are indicative of the method's trueness and are typically demonstrated through spike recovery experiments in the matrix of interest.[1] Methods for other bisphenols have shown acceptable recoveries ranging from 75.6% to 102.4%.[3][4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Bisphenol Z using a deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_cal Calibration Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological/Environmental Sample Spike Spike with BPZ-d8 Internal Standard Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract UPLC UPLC Separation Extract->UPLC Cal_Standards Calibration Standards (BPZ) Spike_Cal Spike with BPZ-d8 Internal Standard Cal_Standards->Spike_Cal Spike_Cal->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Ratio Calculate Peak Area Ratio (BPZ/BPZ-d8) MSMS->Ratio Curve Generate Calibration Curve Quant Quantify BPZ Concentration Ratio->Quant Curve->Quant

Caption: Workflow for BPZ quantification using a deuterated internal standard.

Signaling Pathway

Bisphenols, including BPZ, are known endocrine disruptors, often exerting their effects through estrogen receptors. A key non-genomic pathway involves the G protein-coupled estrogen receptor (GPER).

G cluster_mapk MAPK Pathway BPZ Bisphenol Z GPER GPER BPZ->GPER binds EGFR EGFR GPER->EGFR transactivates Gs Gαs GPER->Gs activates Ras Ras EGFR->Ras AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene Gene Transcription & Cell Proliferation PKA->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene

Caption: GPER-mediated signaling pathway activated by Bisphenol Z.

Comparative Discussion

The primary advantage of using a deuterated analogue like BPZ-d8 as an internal standard is the mitigation of matrix effects. Matrix effects, caused by co-eluting substances from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise results.

Compared to other quantification strategies like external standard calibration, the isotope-dilution method is superior for complex matrices such as plasma, urine, and food samples.[5] While methods for other bisphenols like BPA have shown good recovery and linearity, the structural similarity of BPZ suggests that a dedicated deuterated internal standard is the most reliable approach for its accurate quantification. The estrogenic activity of BPZ, similar to other bisphenols like BPA and BPAF, underscores the importance of accurate, low-level detection to support toxicological and human exposure studies.[2] The activation of signaling pathways like GPER highlights the biological relevance of precise measurement of these compounds.[6][7]

References

Safety Operating Guide

Proper Disposal of Bisphenol Z-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Bisphenol Z-d6, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this compound waste effectively.

This compound, like other phenolic and deuterated compounds, requires careful handling and disposal due to its potential health and environmental hazards. Although specific data for this compound is limited, the disposal procedures should align with those for other bisphenols and phenolic compounds, which are classified as hazardous waste. Key hazards include being suspected of damaging fertility or the unborn child and being toxic to aquatic life with long-lasting effects.

Key Safety and Disposal Information

The following table summarizes the critical information for handling and disposing of this compound.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., SilverShield), safety goggles or a face shield, and a lab coat.[1]
Work Area All procedures involving this compound should be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[2]
Waste Classification Hazardous Waste. Must be managed according to local, regional, national, and international regulations.[3]
Primary Disposal Method Incineration at a licensed chemical disposal facility.[4]
Drain Disposal Prohibited. Do not discard any this compound or materials contaminated with it down the sink drain.[2][4]
Container Type Use puncture-proof, sealable, and disposable containers for solid waste. For liquid waste, use compatible, well-sealed containers (plastic is often preferred).[2][5]
Waste Labeling All waste containers must be clearly labeled as "Hazardous Waste" and identify "this compound" as the hazardous content.[2]

Experimental Protocols: Waste Segregation and Disposal

The following protocols provide a step-by-step guide for the safe segregation and disposal of this compound waste.

1. Solid Waste Disposal (e.g., contaminated gloves, pipette tips, paper towels):

  • Step 1: Collect all solid materials contaminated with this compound in a designated, sealable container. This container should be separate from other hazardous chemical waste streams.[2]

  • Step 2: Ensure the container is made of a puncture-proof material.[2]

  • Step 3: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[5]

  • Step 4: Keep the container sealed when not in active use.[2]

  • Step 5: Store the container in a designated satellite accumulation area until it is ready for pickup by a licensed waste disposal company.[5][6]

2. Liquid Waste Disposal (e.g., solutions containing this compound):

  • Step 1: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure lid.

  • Step 2: Do not mix with other, incompatible waste streams.

  • Step 3: Label the container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.

  • Step 4: Store the sealed container in a designated satellite accumulation area, within secondary containment to prevent spills.[6]

3. Spill Cleanup Protocol:

  • For small spills of solid this compound: Carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[7]

  • For small spills of liquid containing this compound: Absorb the spill with absorbent pads or other suitable material. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 70% isopropanol or ethanol) and paper towels. Dispose of all cleaning materials as hazardous solid waste.[1]

  • For large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, puncture-proof, sealable container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof, compatible container. liquid_waste->collect_liquid store Store in a designated Satellite Accumulation Area with secondary containment. collect_solid->store collect_liquid->store pickup Arrange for pickup by a licensed hazardous waste disposal company. store->pickup incinerate Incineration at an approved facility. pickup->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bisphenol Z-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bisphenol Z-d6

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment

This compound, a deuterated form of Bisphenol Z, should be handled with the same precautions as its non-deuterated counterpart due to similar chemical properties. The primary hazards associated with bisphenols include potential reproductive toxicity, skin and eye irritation, and respiratory effects.[1][2][3]

Table 1: Hazard Summary for Bisphenols

Hazard TypeDescription
Health Hazards May cause an allergic skin reaction.[2][3][4][5] Causes serious eye damage.[2][3][4][5] May cause respiratory irritation.[2][5] Suspected of damaging fertility or the unborn child.[1][2][3]
Physical Hazards As a finely divided solid, it may form a combustible dust.[6]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1][2][3]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or chemical safety goggles.[7][8]To protect against dust particles and splashes.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated and engineering controls are insufficient.[7][8]To avoid inhalation of dust particles.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a well-ventilated laboratory space with local exhaust ventilation to minimize dust inhalation.[6][9]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a chemical fume hood or on a balance with a draft shield to contain any dust. Use anti-static tools to minimize the risk of dust dispersion.[6]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Cap containers securely after use.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Storage Plan
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Store in a locked cabinet to restrict access.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, bench paper, pipette tips), in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1][6] All disposal activities must comply with local, state, and federal regulations.[6]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Secure Area: Restrict access to the spill area.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Clean-up: For solid spills, gently sweep or scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteFirst Aid Instructions
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow and Emergency Diagrams

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency responses.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Contaminated Waste experiment->collect_waste store Store in Locked Cabinet decontaminate->store dispose Dispose via Licensed Vendor collect_waste->dispose G cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire emergency Emergency Event spill_secure Secure Area emergency->spill_secure exp_remove Remove from Source emergency->exp_remove fire_alarm Activate Alarm emergency->fire_alarm spill_ppe Wear PPE spill_secure->spill_ppe spill_clean Clean Spill spill_ppe->spill_clean spill_decon Decontaminate spill_clean->spill_decon exp_first_aid Provide First Aid exp_remove->exp_first_aid exp_medical Seek Medical Attention exp_first_aid->exp_medical fire_evac Evacuate fire_alarm->fire_evac fire_extinguish Extinguish (if safe) fire_alarm->fire_extinguish

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.